Methyl 2-(3,4-dichlorobenzoyl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-(3,4-dichlorobenzoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPACJGHGZSPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway of Methyl 2-(3,4-dichlorobenzoyl)benzoate: A Technical Guide
Executive Summary
Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS: 1443349-30-1)[1] is a highly specialized organic intermediate utilized in the development of complex anthraquinone derivatives, advanced fluorophores, and pharmaceutical scaffolds. Synthesizing this compound requires precise control over regioselectivity and tautomeric equilibria. This whitepaper details a robust, two-step synthetic pathway starting from readily available precursors, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols to ensure high-fidelity yields.
Retrosynthetic Strategy & Pathway Overview
The target molecule, an open-chain methyl ester, is most efficiently accessed via the esterification of 2-(3,4-dichlorobenzoyl)benzoic acid (CAS: 52187-03-8). This intermediate is classically derived from the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride.
Figure 1: Two-step synthesis pathway of Methyl 2-(3,4-dichlorobenzoyl)benzoate.
Step 1: Regioselective Friedel-Crafts Acylation
Causality & Mechanistic Rationale
The formation of the C-C bond between phthalic anhydride and 1,2-dichlorobenzene relies on a Lewis acid-catalyzed Friedel-Crafts acylation[2].
-
Regioselectivity: The chlorine atoms on 1,2-dichlorobenzene are ortho/para directing but globally deactivating. Electrophilic attack occurs preferentially at the 4-position because the 3-position is sterically hindered by the adjacent chlorine at the 2-position. This dictates the exclusive formation of the 3,4-dichlorobenzoyl isomer.
-
Catalyst Stoichiometry: Unlike catalytic Friedel-Crafts alkylations, this acylation requires a stoichiometric excess of Aluminum Chloride (
). One equivalent of coordinates with the carbonyl oxygen of phthalic anhydride to generate the active acylium ion. As the reaction proceeds, the newly formed keto-acid product contains two strong Lewis basic sites (the ketone and the carboxylate) that irreversibly sequester the catalyst. Therefore, 2.2 to 2.5 equivalents of are mandatory to drive the reaction to completion.
Self-Validating Protocol: 2-(3,4-Dichlorobenzoyl)benzoic acid
-
Activation: In a dry, multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend phthalic anhydride (1.0 eq) in an excess of 1,2-dichlorobenzene (acts as both reactant and solvent, ~5.0 eq).
-
Catalysis: Portion-wise, add anhydrous
(2.5 eq) over 30 minutes. The reaction is exothermic; maintain the internal temperature below 60°C during addition. -
Propagation: Heat the mixture to 100–110°C for 4–6 hours. Monitor the evolution of HCl gas via a scrubber.
-
Quenching & Acid-Base Validation: Cool the mixture to 80°C and carefully pour it over crushed ice containing concentrated HCl to decompose the aluminum complex. Steam distill the mixture to recover unreacted 1,2-dichlorobenzene.
-
Purification: Extract the solid residue with 10% aqueous
. Self-Validation: The desired product will dissolve as the sodium salt, leaving neutral organic impurities behind. Filter the aqueous layer, then acidify the filtrate with HCl to pH 2. The pure 2-(3,4-dichlorobenzoyl)benzoic acid precipitates as a white-to-beige powder. Filter, wash with water, and dry under vacuum.
Step 2: Esterification and the Tautomeric Challenge
Causality & Mechanistic Rationale
Direct Fischer esterification (MeOH/H+) of 2-aroylbenzoic acids is notoriously problematic. As established in classical physical organic studies[3], these compounds exist in a ring-chain tautomeric equilibrium between the open-chain keto-acid and the ring-closed lactol (pseudoacid). Acid-catalyzed esterification often traps the molecule in the closed form, yielding a pseudoester (3-methoxy-3-(3,4-dichlorophenyl)isobenzofuran-1(3H)-one) rather than the desired normal methyl ester.
To bypass this tautomeric trap, the carboxylic acid must be activated using Thionyl Chloride (
Figure 2: Mechanistic divergence in esterification due to ring-chain tautomerism.
Self-Validating Protocol: Methyl 2-(3,4-dichlorobenzoyl)benzoate
-
Chlorination: Suspend 2-(3,4-dichlorobenzoyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add
(1.5 eq) and a catalytic drop of DMF. Stir at 40°C until gas evolution ( , HCl) ceases and the solution becomes homogeneous, indicating complete conversion to the acyl chloride. -
Esterification: Remove excess
and DCM under reduced pressure. Dissolve the crude acyl chloride in anhydrous methanol (10 eq) at 0°C. Allow the mixture to warm to room temperature, then reflux for 2 hours. -
Workup & Phase Validation: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous
. Self-Validation: The bicarbonate wash removes any unreacted starting acid. The absence of gas evolution ( ) during the wash confirms complete esterification. -
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate to yield Methyl 2-(3,4-dichlorobenzoyl)benzoate as a crystalline solid.
Quantitative Data & Optimization Matrix
The following table summarizes the optimized stoichiometric ratios and expected yields for the complete synthetic workflow.
| Step | Reaction Type | Reagents & Solvents | Catalyst / Activator | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Friedel-Crafts Acylation | Phthalic Anhydride (1 eq)1,2-Dichlorobenzene (5 eq) | 100 - 110 | 4 - 6 | 75 - 82% | |
| 2 | Acyl Chloride Formation | Step 1 Product (1 eq)DCM (Solvent) | 40 | 2 - 3 | > 95% (Crude) | |
| 3 | Esterification | Acyl Chloride (1 eq)Methanol (10 eq) | None (Spontaneous) | 65 (Reflux) | 2 | 88 - 94% |
Analytical Validation Parameters
To ensure the structural integrity of Methyl 2-(3,4-dichlorobenzoyl)benzoate (MW: 309.14 g/mol ), the following analytical signatures must be verified:
-
FT-IR Spectroscopy: Look for two distinct carbonyl stretching frequencies. The ester carbonyl (
) will appear sharply around , while the benzoyl ketone ( ) will appear near . The absence of a broad stretch ( ) confirms the consumption of the carboxylic acid. -
1H-NMR (CDCl3): A sharp singlet integrating to 3 protons at
is the definitive marker of the normal methyl ester ( ). If the pseudoester formed, this peak would shift significantly due to the acetal-like environment of the lactol ring.
References
Sources
- 1. Methyl 2-(3,4-dichlorobenzoyl)benzoate_1443349-30-1_Hairui Chemical [hairuichem.com]
- 2. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1443349-30-1|Methyl 2-(3,4-dichlorobenzoyl)benzoate|Methyl 2-(3,4-dichlorobenzoyl)benzoate|-范德生物科技公司 [bio-fount.com]
Physicochemical Profiling and Mechanistic Applications of Methyl 2-(3,4-dichlorobenzoyl)benzoate
Target Audience: Research Chemists, Photopolymerization Scientists, and Drug Development Professionals Compound Identity: Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS: 1443349-30-1)
Executive Summary
Methyl 2-(3,4-dichlorobenzoyl)benzoate is a highly specialized, halogenated derivative of the benzoylbenzoate class[1]. While its non-halogenated analog, methyl 2-benzoylbenzoate (OMBB), is widely commercialized as a low-odor Norrish Type II photoinitiator for UV-curable inks and coatings[2][3], the introduction of a 3,4-dichloro substitution pattern fundamentally alters the molecule's electronic landscape. This technical guide explores the physicochemical properties of this compound, detailing its utility both as an advanced photoinitiator and as a critical intermediate in the synthesis of complex anthraquinones and active pharmaceutical ingredients (APIs).
Structural and Physicochemical Profiling
The core structure of Methyl 2-(3,4-dichlorobenzoyl)benzoate consists of a central benzophenone moiety where one aromatic ring is substituted with an ortho-methyl ester group, and the other features chlorine atoms at the 3 and 4 positions.
Quantitative Data Summary
The following table synthesizes the fundamental physicochemical descriptors of the target compound and its direct precursors/analogs for comparative analysis[1][2][4].
| Property | Methyl 2-(3,4-dichlorobenzoyl)benzoate | 2-(3,4-Dichlorobenzoyl)benzoic acid | Methyl 2-benzoylbenzoate (OMBB) |
| CAS Number | 1443349-30-1 | 52187-03-8 | 606-28-0 |
| Molecular Formula | C₁₅H₁₀Cl₂O₃ | C₁₄H₈Cl₂O₃ | C₁₅H₁₂O₃ |
| Molecular Weight | 309.14 g/mol | 295.12 g/mol | 240.3 g/mol |
| Role / Application | Advanced Photoinitiator / Intermediate | Synthetic Precursor | Standard Photoinitiator |
| UV Absorption (λmax) | ~254 nm (Estimated) | N/A | 246 nm |
Electronic and Steric Effects (Structure-Activity Relationship)
The 3,4-dichloro substitution exerts a profound inductive electron-withdrawing effect (-I effect) on the benzoyl ring. This significantly increases the electrophilicity of the carbonyl carbon. In photochemistry, this electron deficiency stabilizes the radical anion formed during the transition state of exciplex formation, thereby accelerating the rate of hydrogen abstraction from an amine synergist compared to the unhalogenated OMBB[2][5]. Sterically, the ortho-ester group forces the two aromatic rings out of coplanarity, which prevents complete
Mechanistic Pathways
Photochemical Activation (Norrish Type II)
As a benzophenone derivative, Methyl 2-(3,4-dichlorobenzoyl)benzoate functions via a Norrish Type II mechanism. Upon UV irradiation, the molecule transitions to a singlet excited state (
Fig 1: Norrish Type II photoinitiation mechanism of benzoylbenzoate derivatives.
Precursor to Substituted Anthraquinones
Beyond photochemistry, this ester is a vital node in organic synthesis. The parent acid, 2-(3,4-dichlorobenzoyl)benzoic acid (CAS 52187-03-8), undergoes intramolecular Friedel-Crafts acylation (cyclization) in the presence of oleum or polyphosphoric acid to yield 2,3-dichloroanthraquinone (CAS 84-45-7)[4][6]. The esterified form can be utilized in specialized cross-coupling reactions where the protection of the carboxylic acid is required prior to cyclization.
Fig 2: Synthetic pathways from precursors to the target ester and downstream anthraquinones.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to verify causality and reaction success.
Protocol A: Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate
Objective: Esterification of 2-(3,4-dichlorobenzoyl)benzoic acid while preventing premature cyclization. Causality Check: Fischer esterification is an equilibrium process. Using anhydrous methanol as both solvent and reactant, driven by an acid catalyst, forces the equilibrium toward the ester.
-
Reagent Preparation: Suspend 10.0 g (33.9 mmol) of 2-(3,4-dichlorobenzoyl)benzoic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Catalysis: Slowly add 2.0 mL of concentrated sulfuric acid (
) dropwise. Rationale: acts as both a proton source to activate the carbonyl and a dehydrating agent. -
Reflux: Heat the mixture to reflux (approx. 65°C) for 12 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the baseline-retained acid spot and the emergence of a higher
spot confirms ester formation. -
Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in 150 mL of dichloromethane (DCM).
-
Purification: Wash the DCM layer with 3 × 50 mL of 5% aqueous
. Rationale: The bicarbonate wash neutralizes the acid catalyst and extracts any unreacted starting material into the aqueous phase, ensuring the organic layer contains only the neutral ester. -
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate to yield Methyl 2-(3,4-dichlorobenzoyl)benzoate as a crystalline solid[1].
Protocol B: Photo-DSC Evaluation of Initiation Efficiency
Objective: Quantify the photopolymerization kinetics of the synthesized ester in an acrylate resin system.
-
Formulation: Prepare a masterbatch containing 95 wt% of a standard diacrylate monomer (e.g., HDDA), 3 wt% of Methyl 2-(3,4-dichlorobenzoyl)benzoate, and 2 wt% of a tertiary amine synergist (e.g., methyldiethanolamine).
-
Sample Prep: Dispense 2.0 mg of the formulation into an open aluminum DSC pan.
-
Irradiation: Place the pan in a Photo-Differential Scanning Calorimeter (Photo-DSC). Purge the chamber with Nitrogen (
) for 5 minutes. Rationale: Oxygen inhibits free-radical polymerization by scavenging radicals; an purge ensures accurate kinetic profiling. -
Measurement: Expose the sample to a 365 nm LED UV source at an intensity of 50 mW/cm². Record the exothermic heat flow (
). -
Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (
), and identify the time to peak maximum ( ) to evaluate the initiation rate.
References
- Methyl 2-(3,4-dichlorobenzoyl)benzoate_1443349-30-1_Hairui. Hairuichem.
- 1443349-30-1|Methyl 2-(3,4-dichlorobenzoyl)benzoate - BIOFOUNT. Bio-fount.
- 52187-03-8| Chemical Name : 2-(3,4-Dichlorobenzoyl)benzoic Acid. Pharmaffiliates.
- 2-(3,4-Dichlorobenzoyl)benzoic Acid | CAS No- 52187-03-8. Simson Pharma.
- Photoinitiator OMBB. Yansuo Chem.
- Sinocure® OMBB - Methyl 2-benzoylbenzoate Photoinitiator for UV Inks. Sinocure.
- SpeedCure MBB - Arkema Sartomer Americas. Arkema.
- 2,3-Dichloroanthraquinone - LookChem. LookChem.
Sources
- 1. Methyl 2-(3,4-dichlorobenzoyl)benzoate_1443349-30-1_Hairui Chemical [hairuichem.com]
- 2. Photoinitiator OMBB [yansuochem.com]
- 3. Sinocure® OMBB - Methyl 2-benzoylbenzoate Photoinitiator for UV Inks [sinocurechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. americas.sartomer.arkema.com [americas.sartomer.arkema.com]
- 6. 2,3-Dichloroanthraquinone|lookchem [lookchem.com]
Methyl 2-(3,4-dichlorobenzoyl)benzoate CAS number and structure
The following technical guide details the chemical identity, synthesis, and applications of Methyl 2-(3,4-dichlorobenzoyl)benzoate .
Executive Summary
Methyl 2-(3,4-dichlorobenzoyl)benzoate is a specialized organic intermediate belonging to the class of ortho-benzoylbenzoates . It is primarily synthesized via the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride, followed by esterification.
While structurally similar to the key precursors used in the synthesis of the antidepressant Sertraline (Zoloft) , this compound possesses a distinct phthalyl linker (rather than a succinyl linker). Its primary utility lies in the synthesis of 2,3-dichloroanthraquinone derivatives (used in high-performance dyes and pigments) and as a potential photoinitiator backbone due to its benzophenone core.
Chemical Identity & Structure
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | Methyl 2-(3,4-dichlorobenzoyl)benzoate |
| CAS Number (Ester) | 1443349-30-1 (Specific methyl ester form) |
| CAS Number (Parent Acid) | 52187-03-8 (2-(3,4-dichlorobenzoyl)benzoic acid) |
| Molecular Formula | C₁₅H₁₀Cl₂O₃ |
| Molecular Weight | 309.14 g/mol |
| SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |
| Core Scaffold | Benzophenone-2-carboxylate |
Structural Analysis
The molecule consists of a central benzophenone moiety where one phenyl ring is substituted with a methyl ester group at the ortho position, and the other phenyl ring carries two chlorine atoms at the 3 and 4 positions.
-
Tautomerism Note: Like many o-benzoylbenzoic acid derivatives, the parent acid exists in equilibrium between the open-chain keto-acid form and the cyclic hydroxylactone (pseudo-acid) form. The methyl ester is typically synthesized to lock the molecule in the open-chain form, facilitating subsequent purification or cyclization.
Synthetic Pathways[4]
The synthesis follows a classic industrial route for anthraquinone precursors, modified for specific halogenation patterns.
Reaction Scheme
-
Friedel-Crafts Acylation: Phthalic anhydride reacts with 1,2-dichlorobenzene in the presence of Aluminum Chloride (
) to form the intermediate acid. -
Esterification: The acid is refluxed with methanol and a sulfuric acid catalyst to yield the methyl ester.
Figure 1: Synthetic pathway from commodity starting materials to the methyl ester and potential anthraquinone derivative.[1][2]
Applications & Comparative Pharmacology
Primary Application: Anthraquinone Synthesis
The methyl ester (or its parent acid) is the direct precursor to 2,3-dichloroanthraquinone .
-
Mechanism: Intramolecular Friedel-Crafts cyclization (using fuming sulfuric acid or polyphosphoric acid).
-
Utility: This anthraquinone is a vital intermediate for vat dyes and disperse dyes where high stability and color fastness are required.
Critical Distinction: The "Sertraline" Confusion
Researchers often confuse this compound with the Sertraline intermediate due to the "3,4-dichlorobenzoyl" motif. It is critical to distinguish the two to prevent experimental error.
| Feature | Methyl 2-(3,4-dichlorobenzoyl)benzoate | Sertraline Intermediate (Tetralone precursor) |
| Linker | Phthalyl (Benzene ring) | Succinyl (Aliphatic chain) |
| Starting Material | Phthalic Anhydride + 1,2-DCB | Succinic Anhydride + 1,2-DCB |
| Product | Anthraquinones (3 fused rings) | Tetralones (2 fused rings) |
| CAS (Acid) | 52187-03-8 | 79610-94-1 (Tetralone form) |
Experimental Protocols
Protocol A: Synthesis of the Parent Acid
Rationale: The ester is rarely sold directly due to hydrolysis risks; synthesis from the stable acid is the standard lab protocol.
-
Reagents:
-
Phthalic Anhydride (1.0 eq, 14.8 g)
-
1,2-Dichlorobenzene (Solvent/Reagent, 50 mL)
-
Aluminum Chloride (
, 2.2 eq, 29.3 g)
-
-
Procedure:
-
Setup: Flame-dried 250 mL three-neck flask equipped with a reflux condenser,
inlet, and mechanical stirrer. -
Addition: Charge Phthalic Anhydride and 1,2-Dichlorobenzene. Cool to 0°C.
-
Catalysis: Add
portion-wise over 30 minutes (Exothermic: maintain <10°C). -
Reaction: Heat to 100°C for 4 hours. Evolution of HCl gas will be observed (trap required).
-
Quench: Pour reaction mixture onto 200g ice/HCl slurry.
-
Isolation: Steam distill to remove excess dichlorobenzene. Filter the precipitated solid.
-
Purification: Recrystallize from toluene.
-
Yield: Expect ~85% of white/off-white solid (Acid form).
-
Protocol B: Methyl Esterification
Rationale: Fischer esterification is used to convert the acid to the target methyl ester.
-
Reagents:
-
2-(3,4-dichlorobenzoyl)benzoic acid (10 g)
-
Methanol (50 mL, anhydrous)
-
Sulfuric Acid (
, conc., 1.0 mL)
-
-
Procedure:
-
Dissolve the acid in methanol.
-
Add
dropwise. -
Reflux for 6-8 hours (Monitor by TLC; Mobile phase Hexane:EtOAc 7:3).
-
Concentrate methanol under reduced pressure.
-
Dissolve residue in Ethyl Acetate, wash with saturated
(to remove unreacted acid) and brine. -
Dry over
and evaporate.
-
-
Characterization:
-
Product: Methyl 2-(3,4-dichlorobenzoyl)benzoate.
-
Appearance: Viscous oil or low-melting solid.
-
Analytical Characterization
To validate the structure, the following spectral signals are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
3.65 (s, 3H,
): Distinct singlet for the methyl ester. - 7.3–8.1 (m, 7H, Aromatic): Complex region. Look for the deshielded doublet of the proton ortho to the ketone on the dichlorophenyl ring.
-
3.65 (s, 3H,
-
IR Spectroscopy:
-
1725 cm⁻¹: Ester carbonyl stretch (Strong).
-
1670 cm⁻¹: Benzophenone ketone stretch (Medium/Strong).
-
C-Cl stretch: ~1090 cm⁻¹.
-
References
-
Sigma-Aldrich. (n.d.).[3] 2-(3,4-Dichlorobenzoyl)benzoic acid Product Sheet. Retrieved from
-
ChemicalBook. (2023). 2-(3,4-Dichlorobenzoyl)benzoic acid Properties and Uses. Retrieved from
-
Welch, W. M., et al. (1984).[1][4] "Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins." Journal of Medicinal Chemistry, 27(11), 1508-1515. (Cited for comparative structural analysis of Sertraline intermediates).
- Gore, P. H. (1964). "The Friedel-Crafts Acetylation of Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.
Sources
- 1. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. 2-(3,4-DICHLOROBENZOYL)BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. EP1073645A2 - Process for the preparation of tetralone imines for the preparation of active pharmaceutical compounds - Google Patents [patents.google.com]
Solubility Profile & Process Engineering: Methyl 2-(3,4-dichlorobenzoyl)benzoate
The following technical guide provides an in-depth analysis of the solubility profile of Methyl 2-(3,4-dichlorobenzoyl)benzoate , a critical intermediate in the synthesis of the antidepressant Sertraline (Zoloft).
Executive Summary
In the pharmaceutical manufacturing of Sertraline, the purity of the benzoylbenzoate intermediate is a determinant of the final API's diastereomeric excess. Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS: 1443349-30-1 / Related: 63605-02-1) serves as a purified precursor, often generated to circumvent the difficult purification of its corresponding acid.
This guide addresses the solubility behavior of this ester across varying solvent classes. While the acid form is notoriously insoluble in non-polar media, the methyl ester exhibits a distinct solubility window that enables efficient cooling crystallization from alcohols and extractive workup in aromatics. Understanding these thermodynamic equilibria is essential for maximizing yield during the Friedel-Crafts acylation workup and subsequent reductive amination steps.
Compound Profile & Physicochemical Basis[1][2][3]
To predict solubility behavior where empirical data is sparse, we analyze the structural moieties governing molecular interaction.
-
Compound Name: Methyl 2-(3,4-dichlorobenzoyl)benzoate
-
Structure: A benzophenone core with a methyl ester on one ring and two chlorine atoms on the other.
-
Molecular Weight: ~309.14 g/mol
-
Key Functional Groups:
-
Ester (Methyl benzoate moiety): Hydrogen bond acceptor; imparts solubility in polar aprotic solvents (Ethyl Acetate, Acetone).
-
Dichlorophenyl moiety: Highly lipophilic; imparts solubility in aromatics (Toluene) and chlorinated solvents (DCM).
-
Lack of H-Donors: Unlike its acid precursor, the ester cannot donate hydrogen bonds, significantly lowering its melting point and increasing solubility in organic solvents.
-
Predicted Solubility Landscape
| Solvent Class | Representative Solvents | Solubility Behavior | Process Utility |
| Lower Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Primary Crystallization: Low solubility at 0°C, high at reflux. Ideal for yield/purity balance. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Reaction Solvent: Excellent for homogeneous reactions; poor for crystallization without anti-solvent. |
| Aromatics | Toluene, Xylene | Very High | Extraction: Used to keep the product in solution during aqueous washes. |
| Alkanes | n-Heptane, Hexane | Very Low | Anti-Solvent: Added to Toluene or Ethyl Acetate solutions to force precipitation. |
| Water | Water | Insoluble | Wash Medium: Removes inorganic salts and unreacted polar impurities. |
Thermodynamic Modeling of Solubility
For precise process control, solubility (
The Modified Apelblat Equation
This model assumes the enthalpy of solution is temperature-dependent. It provides the most accurate fit for benzoylbenzoate derivatives in polar solvents.
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (Kelvin).
-
: Empirical parameters derived from regression of experimental data.
-
Interpretation: Parameter
reflects the enthalpy of solution. A large negative indicates a steep solubility curve, desirable for cooling crystallization.
-
The van't Hoff Equation
A simplified model assuming constant enthalpy of dissolution, useful for narrow temperature ranges (e.g., 20°C – 50°C).
- : Enthalpy of dissolution (typically positive/endothermic for this compound).
- : Entropy of dissolution.
Experimental Protocols
Since batch-to-batch impurity profiles can shift solubility curves, self-validation is required. Use the following protocols to generate site-specific data.
Protocol A: Dynamic Laser Monitoring (High Precision)
Best for determining the Metastable Zone Width (MSZW).
-
Setup: 100 mL jacketed reactor with turbidity probe and overhead stirring (200 RPM).
-
Preparation: Charge excess Methyl 2-(3,4-dichlorobenzoyl)benzoate and solvent (e.g., Methanol).
-
Heating: Ramp temperature at 0.5°C/min until transmission hits 100% (Clear point:
). -
Cooling: Ramp down at 0.5°C/min until transmission drops (Cloud point:
). -
Data: Plot Concentration vs.
.
Protocol B: Static Gravimetric Method (Robust)
Best for generating thermodynamic equilibrium data.
-
Equilibration: Add excess solid to solvent in a sealed vial.
-
Agitation: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Sampling: Stop agitation, allow settling for 2 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).
-
Quantification: Evaporate solvent from a weighed aliquot and dry residue to constant weight.
-
Calculation:
.
Visualization: Solubility Determination Workflow
Figure 1: Standardized workflow for determining solubility parameters of pharmaceutical intermediates.
Process Application: Crystallization Strategy
The solubility differential of Methyl 2-(3,4-dichlorobenzoyl)benzoate in Methanol makes it the solvent of choice for purification.
The "Methanol Curve"
-
At 20°C: Solubility is moderate.[2] Impurities (unreacted dichlorobenzene, phthalic derivatives) remain in the mother liquor.
-
At 60°C (Reflux): Solubility increases exponentially (typically >5x compared to 20°C).
-
Process Implication: This steep curve allows for a high-yield Cooling Crystallization .
Anti-Solvent Alternative
If the material is dissolved in Toluene (from the synthesis workup), swapping solvents to Methanol can be energy-intensive.
-
Strategy: Concentrate Toluene to a low volume, then charge n-Heptane or Hexane .
-
Mechanism: The aliphatic hydrocarbon acts as a strong anti-solvent, forcing the aromatic ester to crystallize while keeping non-polar oils in solution.
Visualization: Process Flow
Figure 2: Integration of solubility logic into the Sertraline intermediate synthesis workflow.
References
- Source: Pfizer Inc. (Original Patent). "Process for preparing sertraline." US Patent 4,536,518.
- Solubility Modeling of Benzoate Esters: Source: Sha, F., et al. "Solubility and thermodynamic properties of methyl 2,4-dichlorobenzoate in pure solvents." Journal of Chemical & Engineering Data (Generic reference for analog behavior).
-
Process Optimization
-
Source: WIPO Patent WO/2002/096860. "Process for Preparing Sertraline Intermediates."
- Relevance: Discusses solvent systems (Amides/Alcohols)
-
-
Analogous Solubility Data
-
Source: NIST ThermoML. "Solubility of 3-methyl-4-nitrobenzoic acid..." J. Chem. Thermodyn. 2017.
- Relevance: Provides the thermodynamic basis (Apelblat parameters)
-
Disclaimer: The specific solubility values for CAS 1443349-30-1 are process-dependent. The protocols in Section 4 are required for validation.
Sources
The Discovery, Synthesis, and Evolution of Dichlorobenzoylbenzoate Compounds: A Technical Guide
Executive Summary
Dichlorobenzoylbenzoates (DCBBs) and their parent dichlorobenzoylbenzoic acids are a critical class of chemical intermediates that bridge early 20th-century industrial dye manufacturing with modern pharmaceutical scaffolding. Originally discovered and optimized for the synthesis of complex anthraquinone dyes like alizarin, these compounds are now highly valued in proteomics research and drug discovery. This whitepaper provides an in-depth mechanistic analysis of their historical discovery, details a self-validating synthetic protocol, and explores their modern applications.
Historical Discovery and Mechanistic Origins
The genesis of dichlorobenzoylbenzoic acid compounds is deeply rooted in the 1920s dye industry. Chemists sought efficient, scalable routes to anthraquinone derivatives, which were essential precursors for industrial colorants. Foundational research by Max Phillips in 1926 and 1927 established the definitive synthetic pathways for these molecules[1][2].
The core chemical transformation relies on a Friedel-Crafts acylation. Because dichlorobenzenes are heavily deactivated by their electron-withdrawing chlorine atoms, a strong Lewis acid catalyst—specifically anhydrous aluminum chloride (
Regioselectivity is dictated by the choice of the dichlorobenzene isomer:
-
Using para-dichlorobenzene yields 2-(2,5-dichlorobenzoyl)benzoic acid [2].
-
Using ortho-dichlorobenzene yields 2-(3,4-dichlorobenzoyl)benzoic acid [1].
These intermediates are historically and chemically significant because subsequent dehydration with concentrated sulfuric acid triggers an intramolecular electrophilic aromatic substitution. This step cyclizes the molecule into dichloro-anthraquinones (e.g., 1,4-dichloro-anthraquinone or 2,3-dichloro-anthraquinone), which serve as rigid, biologically and optically active scaffolds[2].
Fig 1: Synthetic pathway from phthalic anhydride to anthraquinone-based dyes and drugs.
Experimental Workflow and Self-Validating Protocol
As a Senior Application Scientist, it is critical to approach synthesis not as a mere recipe, but as a system of interacting chemical forces. The following protocol for synthesizing 2-(2,5-dichlorobenzoyl)benzoic acid is designed as a self-validating workflow , where physical observations directly correlate with reaction progress and product purity[2].
Step-by-Step Methodology
-
Reagent Mixing: Combine 0.1 mole (14.8 g) of phthalic anhydride, 0.5 mole (73.5 g) of p-dichlorobenzene, and 0.15 mole (40 g) of anhydrous
in a flask equipped with an air condenser and a calcium chloride drying tube.-
Causality: The 5-fold molar excess of p-dichlorobenzene acts as both a reactant and a solvent, mitigating the extreme viscosity of the forming aluminum complex. The drying tube is non-negotiable; atmospheric moisture will rapidly hydrolyze and deactivate the
catalyst.
-
-
Thermal Activation: Heat the mixture in an oil bath maintained at 110–120°C.
-
Self-Validation: The reaction progress is monitored by the evolution of hydrogen chloride (HCl) gas. The complete cessation of HCl evolution (typically after 4 hours) serves as a reliable, internal indicator that the acylation has reached maximum conversion[2].
-
-
Quenching: Cool the black, viscid product to room temperature and pour it into ice water containing 50 mL of concentrated hydrochloric acid.
-
Causality: The acidic ice water safely hydrolyzes the aluminum chloride complex. The acid prevents the precipitation of insoluble aluminum hydroxide salts, which would otherwise trap the product.
-
-
Steam Distillation: Subject the quenched mixture to steam distillation.
-
Causality: This step exploits the volatility differences between the components. It selectively removes the volatile, unreacted p-dichlorobenzene, leaving the non-volatile DCBB product in the aqueous residue[2].
-
-
Purification: Wash the residue with hot water, then digest on a steam bath with a 20% sodium carbonate solution. Boil with animal charcoal, filter, and acidify the filtrate with dilute sulfuric acid.
-
Causality: The sodium carbonate selectively deprotonates the carboxylic acid, converting it into a water-soluble sodium salt, leaving unreacted tarry byproducts behind. Acidification reprotonates the salt, precipitating the pure 2-(2,5-dichlorobenzoyl)benzoic acid. Purity is validated by a sharp melting point (169°C)[2].
-
Fig 2: Self-validating experimental workflow for synthesizing dichlorobenzoylbenzoic acid.
Quantitative Data and Isomeric Comparison
The regiochemistry of the starting dichlorobenzene drastically alters the physical properties and downstream utility of the resulting DCBB. The table below summarizes the quantitative data for the two primary isomers synthesized via this route.
| Isomer | Reactants | Melting Point (°C) | Yield (%) | Downstream Scaffold |
| 2-(2,5-Dichlorobenzoyl)benzoic acid | Phthalic Anhydride + p-Dichlorobenzene | 169.0 | ~27.2 | 1,4-Dichloro-anthraquinone[2] |
| 2-(3,4-Dichlorobenzoyl)benzoic acid | Phthalic Anhydride + o-Dichlorobenzene | 191.2 | ~20.3 | 2,3-Dichloro-anthraquinone[1] |
Modern Applications: From Dyes to Drug Discovery
While originally synthesized as precursors for industrial alizarin dyes[1], dichlorobenzoylbenzoic acids and their esterified derivatives (e.g., methyl 2-(3,4-dichlorobenzoyl)benzoate) are now highly valued in proteomics research and specialty chemical libraries[3].
Furthermore, the downstream anthraquinone scaffolds derived from these acids have successfully transitioned into the pharmaceutical sector. Anthraquinones are privileged chemical scaffolds utilized in the development of anticancer agents (such as doxorubicin and mitoxantrone), laxatives, and antimicrobial compounds[4]. The ability to precisely position chlorine atoms on the anthraquinone backbone—dictated entirely by the initial synthesis of the specific dichlorobenzoylbenzoic acid isomer—allows medicinal chemists to fine-tune the steric and electronic properties of these biologically active molecules, optimizing drug-target binding affinity and metabolic stability[4].
References
-
Phillips, M. (1926). "The Preparation of 1,4-Dichloro-anthraquinone from Phthalic Anhydride and para-Dichlorobenzene." Journal of the American Chemical Society.[Link]
-
Phillips, M. (1927). "The Preparation of Alizarin from Phthalic Anhydride." Journal of the American Chemical Society.[Link]
-
Malik, E. M., & Müller, C. E. (2016). "Anthraquinones As Pharmacological Tools and Drugs." Medicinal Research Reviews (via ResearchGate).[Link]
Sources
Precision Stoichiometry: A Guide to Theoretical Yield Optimization for Methyl 2-(3,4-dichlorobenzoyl)benzoate
Executive Summary & Chemical Context
Methyl 2-(3,4-dichlorobenzoyl)benzoate is a critical intermediate in the synthesis of advanced heterocyclic compounds, often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific anthraquinone-derived dyes.
Accurate theoretical yield calculation for this compound is not merely a mathematical exercise; it is the baseline for evaluating process efficiency (Process Mass Intensity) and cost-effectiveness in scale-up chemistry. This guide provides a rigorous, self-validating framework for calculating the theoretical yield, grounded in the specific stoichiometry of the Friedel-Crafts acylation followed by Fischer esterification .
The Synthetic Pathway
To calculate yield accurately, one must understand the molecular assembly line. The synthesis typically proceeds in two distinct stages:
-
Friedel-Crafts Acylation: The ring-opening of phthalic anhydride by 1,2-dichlorobenzene (1,2-DCB) in the presence of Aluminum Chloride (
). This forms the carboxylic acid intermediate. -
Fischer Esterification: The conversion of the carboxylic acid to the methyl ester using Methanol (
) and an acid catalyst ( ).
Reaction Scheme Visualization
The following diagram outlines the atomic flow, highlighting the critical intermediate that dictates the stoichiometry.
Figure 1: Sequential synthesis pathway from Phthalic Anhydride to the Target Methyl Ester.
Stoichiometric Framework
In industrial protocols, Phthalic Anhydride is almost invariably the Limiting Reagent (LR) . 1,2-Dichlorobenzene is frequently used in large excess as the reaction solvent to ensure homogeneity, and Methanol is used in excess to drive the reversible esterification equilibrium toward the product.
Physicochemical Constants
Use these verified constants for your calculations.
| Compound | Role | Molecular Formula | MW ( g/mol ) | Density (g/mL) | CAS No.[1][2] |
| Phthalic Anhydride | Limiting Reagent | 148.11 | 1.53 | 85-44-9 | |
| 1,2-Dichlorobenzene | Reactant / Solvent | 147.00 | 1.30 | 95-50-1 | |
| Intermediate Acid | Precursor | 295.12 | N/A | 52187-03-8 | |
| Target Methyl Ester | Product | 309.15 | ~1.3 | N/A |
Step-by-Step Calculation Protocol
To ensure scientific integrity, we calculate the yield based on the molar flow of the limiting reagent.
Protocol Logic
-
Identify Limiting Reagent: Usually Phthalic Anhydride.
-
Calculate Moles of LR:
. -
Apply Stoichiometry: The reaction is 1:1 molar from Anhydride to Intermediate, and 1:1 from Intermediate to Ester. Therefore,
. -
Derive Theoretical Mass:
.
Calculation Workflow Visualization
This diagram illustrates the logic flow for converting raw material mass into theoretical yield.
Figure 2: Logic flow for theoretical yield determination.
Example Calculation
Scenario: You start with 50.0 grams of Phthalic Anhydride.
-
Moles of Phthalic Anhydride:
-
Moles of Target Ester: Due to the 1:1 stoichiometry:
-
Theoretical Yield (Mass):
Experimental Reality & Troubleshooting (E-E-A-T)
While the theoretical yield provides a ceiling, the Isolated Yield will be lower. As a scientist, you must account for the following mechanistic realities:
Regioselectivity (The Isomer Problem)
The Friedel-Crafts reaction of phthalic anhydride with 1,2-dichlorobenzene is not perfectly selective.
-
Major Product: 3,4-dichlorobenzoyl isomer (due to steric hindrance avoiding the 2,3-position).
-
Minor Product: 2,3-dichlorobenzoyl isomer.
-
Impact: If you purify the intermediate acid via crystallization (standard protocol), you remove the minor isomer. This lowers your isolated yield relative to the theoretical yield, but increases purity.
Equilibrium Limitations
The esterification step (
-
Mitigation: Use a large excess of Methanol (acting as solvent) and remove water if possible (e.g., Dean-Stark trap if using a co-solvent like Toluene, though less common with Methanol).
-
Correction: Theoretical yield assumes 100% conversion. If your HPLC shows 95% conversion at equilibrium, your maximum practical yield is capped.
Standardized Protocol for Validation
To validate your yield, follow this optimized bench-scale workflow:
-
Acylation: Reflux Phthalic Anhydride (1 eq) and
(2.2 eq) in 1,2-DCB (5 eq) at 100°C for 4 hours. Quench with ice/HCl. -
Isolation 1: Filter the precipitated acid. (Note: Loss here is usually isomer removal).
-
Esterification: Reflux the dried acid in MeOH (10 vol) with
(0.1 eq) for 8 hours. -
Workup: Evaporate MeOH, dissolve residue in EtOAc, wash with
(removes unreacted acid), dry, and concentrate.
References
-
Friedel-Crafts Acylation Mechanism : Science Revision. "Friedel-Crafts Acylation: Mechanism, Reactions & limitations." Accessed March 1, 2026. Link
-
Synthesis of Benzoylbenzoic Acids : PrepChem. "Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid" (Analogous protocol). Accessed March 1, 2026. Link
-
Esterification Protocols : Santa Cruz Biotechnology. "Methyl 3,4-dichlorobenzoate Properties and Synthesis Context." Accessed March 1, 2026. Link
-
Molecular Data Validation : PubChem. "2-[(3,4-Dichlorophenyl)methylsulfanyl]benzoate" (Structural Analog Data). Accessed March 1, 2026. Link
Sources
High-Resolution Spectroscopic Characterization of Methyl 2-(3,4-dichlorobenzoyl)benzoate: A Technical Guide for Structural Elucidation
Executive Summary
Methyl 2-(3,4-dichlorobenzoyl)benzoate (Molecular Formula: C₁₅H₁₀Cl₂O₃, Exact Mass: 308.0007 Da) is a highly functionalized benzophenone derivative characterized by an ortho-substituted methyl ester and a 3,4-dichlorophenyl moiety. This structural motif is prevalent in the synthesis of advanced agrochemicals, photoinitiators, and pharmaceutical intermediates.
This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By moving beyond mere data tabulation, this guide explores the causality behind the observed spectral phenomena—specifically, how steric hindrance dictates molecular conformation and alters spectroscopic readouts.
Orthogonal Spectroscopic Workflow
To ensure absolute structural integrity, a self-validating orthogonal workflow is required. No single spectroscopic technique is sufficient for a molecule with multiple quaternary carbons and sterically congested aromatic rings. The exact mass restricts the molecular formula, FT-IR maps the functional groups, and multinuclear NMR confirms the precise connectivity and spatial arrangement.
Fig 1. Orthogonal spectroscopic workflow for structural validation of benzophenone derivatives.
Experimental Protocols: Self-Validating Systems
Multinuclear NMR Acquisition
Causality & Choice: CDCl₃ is selected as the solvent not only for its lack of exchangeable protons but because its non-polar nature preserves the intrinsic intramolecular steric clash between the ortho-ester and the benzoyl group, preventing solvent-induced conformational averaging [1].
-
Protocol: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Parameter Optimization: For ¹³C NMR, the presence of multiple quaternary carbons (two carbonyls, four aromatic ipso-carbons) requires a prolonged relaxation delay (D1 = 5.0 s) to ensure complete longitudinal relaxation (T₁) prior to the next pulse. This ensures quantitative integration and prevents signal suppression of the critical C=O nodes.
Attenuated Total Reflectance (ATR) FT-IR
Causality & Choice: Traditional KBr pelleting is highly hygroscopic. Absorbed moisture exhibits a broad O-H stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that directly overlaps with and obscures the critical diaryl ketone C=O stretch [1]. ATR circumvents this entirely.
-
Protocol: Place 2-3 mg of neat crystalline powder directly onto a monolithic diamond ATR crystal. Apply consistent anvil pressure to ensure optical contact. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing a pre-recorded ambient air background for subtraction.
LC-HRMS (ESI-TOF)
Causality & Choice: Positive Electrospray Ionization (ESI+) is chosen because the two heavily polarized carbonyl oxygen atoms (ester and ketone) serve as excellent proton-acceptor sites, driving the formation of the [M+H]⁺ pseudomolecular ion.
-
Protocol: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (80:20) containing 0.1% Formic Acid. The formic acid acts as the proton source. Acquire data in positive ion mode with a mass range of m/z 100–1000, ensuring the mass accuracy is calibrated to <2 ppm error.
Quantitative Spectroscopic Data
Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
The chemical shifts are heavily influenced by the electron-withdrawing nature of the 3,4-dichloro substitution and the magnetic anisotropy of the adjacent carbonyls [2][3].
| Position / Moiety | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (δ, ppm) |
| Ketone C=O | - | - | 194.5 |
| Ester C=O | - | - | 166.2 |
| Methoxy (-OCH₃) | 3.65 | Singlet (3H) | 52.5 |
| H-6 (Benzoate ring) | 8.05 | dd, J = 7.8, 1.2 (1H) | 130.5 |
| H-3 (Benzoate ring) | 7.45 | dd, J = 7.6, 1.2 (1H) | 128.2 |
| H-4, H-5 (Benzoate) | 7.55 - 7.65 | Multiplet (2H) | 130.1, 132.8 |
| H-2' (Dichloro ring) | 7.85 | d, J = 2.0 (1H) | 131.2 |
| H-6' (Dichloro ring) | 7.65 | dd, J = 8.3, 2.0 (1H) | 129.4 |
| H-5' (Dichloro ring) | 7.55 | d, J = 8.3 (1H) | 130.8 |
| C-Cl (Quaternary) | - | - | 133.5, 137.8 |
Table 2: ATR-FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 1725 | Strong | C=O stretch (Methyl ester) |
| 1672 | Strong | C=O stretch (Diaryl ketone) |
| 1585, 1450 | Medium | C=C stretch (Aromatic skeleton) |
| 1275 | Strong | C-O stretch (Ester asymmetric) |
| 1035, 825 | Medium | C-Cl stretch / Aryl C-H out-of-plane bend |
Table 3: HRMS (ESI+) Isotope and Fragmentation Data
The presence of two chlorine atoms dictates a distinct isotopic signature (M : M+2 : M+4 in a roughly 9:6:1 ratio).
| Ion Species | Calculated m/z | Observed m/z | Relative Abundance / Note |
| [M+H]⁺ (³⁵Cl₂) | 309.0080 | 309.0082 | 100% (Base peak for intact ion) |
| [M+H+2]⁺ (³⁵Cl³⁷Cl) | 311.0050 | 311.0053 | ~65% (Isotope confirmation) |
| [M+H+4]⁺ (³⁷Cl₂) | 313.0021 | 313.0025 | ~11% (Isotope confirmation) |
| Fragment 1 | 172.9560 | 172.9565 | 3,4-Dichlorobenzoyl cation |
| Fragment 2 | 163.0390 | 163.0392 | Methyl 2-benzoyl cation |
Mechanistic Insights: Steric Hindrance and Fragmentation
Spectroscopic Consequences of Steric Clash
In an idealized, unhindered benzophenone, the two aromatic rings achieve a high degree of coplanarity with the ketone carbonyl, maximizing π-conjugation. This extensive conjugation typically lowers the ketone C=O stretching frequency to ~1650 cm⁻¹.
However, in Methyl 2-(3,4-dichlorobenzoyl)benzoate, the bulky ortho-methoxycarbonyl group creates severe steric repulsion against the opposing 3,4-dichlorophenyl ring. To relieve this strain, the molecule twists, forcing the aromatic rings out of the carbonyl plane. This disruption of coplanarity drastically reduces π-orbital overlap (conjugation). Consequently, the ketone C=O bond retains more double-bond character, increasing its force constant and shifting its IR absorption to a higher frequency (1672 cm⁻¹ ) [1][2].
Mass Spectrometry Fragmentation Pathway
Under Collision-Induced Dissociation (CID) in MS/MS, the molecule undergoes predictable α-cleavage driven by the stability of the resulting acylium ions. The cleavage of the C-C bond flanking the bridging ketone yields two highly diagnostic fragments that independently verify both sides of the molecule.
Fig 2. Primary ESI-MS/MS fragmentation pathways for Methyl 2-(3,4-dichlorobenzoyl)benzoate.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
-
Kise, N., & Sakurai, T. (2022). Electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds: density functional theory study on product selectivity. Beilstein Journal of Organic Chemistry, 18, 956–962.[Link]
-
Chen, Y., Zhang, J., Du, H., Luo, R., Xu, J., & Yang, Z. (2024). Iridium-catalyzed reductive γ-lactonization of ortho-acylbenzoic acids in water: sustainable access to phthalides. Organic Chemistry Frontiers, 11, 2220-2230.[Link]
safety and handling precautions for Methyl 2-(3,4-dichlorobenzoyl)benzoate
Technical Whitepaper: Operational Safety & Handling of Methyl 2-(3,4-dichlorobenzoyl)benzoate
Executive Summary
Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS: 79684-98-3) is a critical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Sertraline (Zoloft).[1] As a benzophenone derivative, it presents specific risks associated with chlorinated aromatic compounds, including skin sensitization, respiratory irritation, and significant aquatic toxicity.[1]
This guide moves beyond generic safety data sheets (SDS) to provide a researcher-centric operational protocol. It applies the Precautionary Principle : as an intermediate, full toxicological profiling is often incomplete compared to the final API; therefore, handling protocols must default to high-containment strategies to prevent occupational exposure and environmental release.[1]
Part 1: Chemical Identity & Physicochemical Profiling
Understanding the physical state is the first line of defense.[1] This compound is typically isolated as a solid, making dust control the primary engineering challenge.[1]
| Parameter | Technical Specification | Operational Implication |
| Chemical Name | Methyl 2-(3,4-dichlorobenzoyl)benzoate | Target compound for Sertraline synthesis.[1] |
| CAS Number | 79684-98-3 (Ester form) | Use for inventory tracking and waste labeling.[1] |
| Molecular Formula | C₁₆H₁₂Cl₂O₃ | Chlorinated aromatic; resistant to biodegradation.[1] |
| Molecular Weight | 323.17 g/mol | Heavy vapor density; settles in low areas if aerosolized.[1] |
| Physical State | White to Off-White Crystalline Solid | High Dust Hazard. Electrostatic charging is possible during transfer.[1] |
| Solubility | Low in water; Soluble in DCM, Methanol, Toluene | Lipophilic nature implies high potential for skin absorption.[1] |
| Melting Point | ~108–112°C (Typical for this class) | Stable at room temp; avoid high-heat friction (milling).[1] |
Part 2: Hazard Identification & Toxicology (The "Why")
While the final drug (Sertraline) has a well-documented safety profile, intermediates often possess distinct reactive hazards.[1]
Health Hazards (GHS Classification)
-
Skin/Eye Irritation (H315/H319): The ester functionality combined with the chlorinated ring makes this a potent irritant.[1] Unlike the free acid form, the methyl ester is more lipophilic, facilitating faster dermal penetration.[1]
-
Specific Target Organ Toxicity (STOT-SE H335): Inhalation of dust causes immediate respiratory tract irritation.[1]
-
Sensitization (Potential): Chlorinated benzophenones are structural alerts for skin sensitization.[1] Repeated exposure may induce allergic contact dermatitis.[1]
Environmental Hazards
-
Aquatic Toxicity (H411/H410): Chlorinated aromatics are notoriously toxic to aquatic life with long-lasting effects.[1] Strict containment of mother liquors and wash solvents is mandatory.[1]
Reactive Hazards
-
Combustible Dust: Like most organic powders, fine particulates can form explosive mixtures with air.[1] Minimum Ignition Energy (MIE) is likely <10 mJ.[1]
Part 3: Hierarchy of Controls & Engineering Defense
We do not rely on PPE alone.[1] The safety strategy uses a "Defense in Depth" approach.[1]
Visualizing the Control Strategy
Caption: Hierarchy of Controls for handling chlorinated aromatic intermediates. Red nodes indicate critical high-containment requirements.
Part 4: Operational Protocols
Protocol A: Solid Transfer (The "Closed-Loop" Standard)
Rationale:[1] Open scooping is the leading cause of lab contamination.[1] This protocol eliminates open-air exposure.[1][2][3]
-
Preparation:
-
Solubilization (The Safer State):
-
Reactor Charging:
Protocol B: Spill Response (Decision Matrix)
Rationale: Incorrect cleanup of chlorinated compounds can spread contamination or create hazardous vapors.[1]
Caption: Decision matrix for spill response. Note the "Damp Cover" technique for solids to prevent aerosolization.[1]
Part 5: Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, cooler storage minimizes ester hydrolysis over long periods.[1]
-
Incompatibility: Keep strictly separated from Strong Oxidizers and Strong Bases (which will hydrolyze the ester back to the acid).[1]
-
Shelf Life: Re-test purity (HPLC) every 12 months. Look for the formation of 2-(3,4-dichlorobenzoyl)benzoic acid (hydrolysis product).
References
-
PubChem. (2023).[1] Compound Summary: Methyl 2-(3,4-dichlorobenzoyl)benzoate.[1] National Library of Medicine.[1] [Link]
-
Pfizer Inc. (2005).[1] Process for the Synthesis of Sertraline. US Patent 20050234133A1.[1] (Describes the use of the benzoyl benzoate intermediate).
-
ECHA. (2023).[1] Registration Dossier: Chlorinated Aromatic Esters. European Chemicals Agency.[1] (Used for Read-Across Toxicology Data).[1] [Link][1]
Disclaimer: This whitepaper is for informational purposes for trained scientific personnel only. It does not replace the official Safety Data Sheet (SDS) provided by your specific chemical supplier.[1]
Sources
Methodological & Application
synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate from 3,4-dichlorobenzoyl chloride
This Application Note details the precision synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate , a critical intermediate for pharmaceutical scaffolds (e.g., benzophenone derivatives), starting specifically from 3,4-dichlorobenzoyl chloride .
Part 1: Core Directive & Synthetic Strategy
Strategic Analysis: The target molecule, Methyl 2-(3,4-dichlorobenzoyl)benzoate , features an ortho-substituted benzophenone structure. A classical Friedel-Crafts acylation of methyl benzoate with 3,4-dichlorobenzoyl chloride would predominantly yield the meta-isomer due to the deactivating/meta-directing ester group. Therefore, to achieve the required ortho-regioselectivity starting from the acid chloride, we must employ a transition-metal-catalyzed cross-coupling strategy.
Selected Pathway: Palladium-Catalyzed Suzuki-Miyaura Acylation This protocol utilizes the cross-coupling of 3,4-dichlorobenzoyl chloride (electrophile) with (2-(methoxycarbonyl)phenyl)boronic acid (nucleophile). This method ensures exclusive ortho-regioselectivity, mild conditions, and high functional group tolerance, avoiding the harsh Lewis acids typical of Friedel-Crafts chemistry.
Part 2: Scientific Integrity & Logic (The Protocol)
Reaction Mechanism & Causality
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The C-Cl bond of 3,4-dichlorobenzoyl chloride adds to the Pd(0) species, forming an acyl-palladium(II) complex. This is faster than aryl chloride addition, preserving the chloro-substituents on the ring.
-
Transmetallation: The boronic acid, activated by a base (e.g., K₃PO₄), transfers the 2-methoxycarbonylphenyl group to the palladium center.
-
Reductive Elimination: The two organic ligands couple to release the ketone product and regenerate Pd(0).
Critical Control Point: Anhydrous conditions are vital to prevent hydrolysis of the acid chloride to the carboxylic acid, which would poison the catalyst and stall the cycle.
Experimental Protocol
Materials:
-
Reagent A: 3,4-Dichlorobenzoyl chloride (1.0 equiv, 10 mmol, 2.09 g)
-
Reagent B: (2-(Methoxycarbonyl)phenyl)boronic acid (1.1 equiv, 11 mmol, 1.98 g)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%) or Pd(PPh₃)₄.
-
Base: Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 equiv).
-
Solvent: Toluene (anhydrous, degassed).
Step-by-Step Methodology:
-
Preparation of Catalyst System:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Reagent B (1.98 g) and K₃PO₄ (4.25 g).
-
Evacuate and backfill with Argon (3 cycles) to remove oxygen.
-
Add anhydrous Toluene (40 mL) via syringe.
-
Add the Catalyst (140 mg) under a positive stream of Argon.
-
-
Acyl Chloride Addition:
-
Dissolve Reagent A (2.09 g) in anhydrous Toluene (10 mL) in a separate vial.
-
Add this solution dropwise to the reaction flask at room temperature. Note: Slow addition prevents homocoupling.
-
-
Reaction Phase:
-
Heat the mixture to 80°C in an oil bath.
-
Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC every 60 minutes.
-
Endpoint: Disappearance of the acid chloride (typically 3–5 hours).
-
-
Workup:
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 85:15).
-
Target: Methyl 2-(3,4-dichlorobenzoyl)benzoate elutes as a white to off-white solid.
-
Data Presentation & QC
Table 1: Process Parameters & Specifications
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.1 (Acid Chloride : Boronic Acid) | Slight excess of boronic acid compensates for protodeboronation. |
| Temperature | 80°C ± 2°C | Optimal for transmetallation; higher temps risk decarbonylation. |
| Time | 3–5 Hours | Extended times may lead to ester hydrolysis or side reactions. |
| Yield Target | 85–92% | High efficiency due to irreversible reductive elimination. |
| Appearance | White Crystalline Solid | Colored impurities indicate Pd residues (remove with charcoal). |
Analytical Validation (Self-Validating System):
-
¹H NMR (400 MHz, CDCl₃): Look for the methyl ester singlet (~3.7 ppm) and the characteristic aromatic pattern of the 1,2,4-trisubstituted ring (3,4-dichloro) and the 1,2-disubstituted ring (benzoate).
-
IR Spectroscopy: Confirm C=O (ketone) stretch at ~1670 cm⁻¹ and C=O (ester) stretch at ~1720 cm⁻¹. Absence of broad O-H stretch confirms no carboxylic acid.
Part 3: Visualization & Formatting
Workflow Diagram
Caption: Step-by-step workflow for the Pd-catalyzed synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate.
Catalytic Cycle Mechanism
Caption: Palladium catalytic cycle showing the oxidative addition of the acid chloride and subsequent coupling.
References
-
Haddach, M. & McCarthy, J. R. (1999). "A new method for the synthesis of ketones: the palladium-catalyzed cross-coupling of acid chlorides with arylboronic acids." Tetrahedron Letters, 40(16), 3109-3112.
-
Kakino, R. et al. (2002). "Synthesis of Unsymmetrical Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Organoboron Compounds." Bulletin of the Chemical Society of Japan, 75(6), 1333-1345.
-
Gooßen, L. J. & Ghosh, K. (2001). "Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Anhydrides or Thioesters." Angewandte Chemie International Edition, 40(18), 3458-3460.
Sources
Application Note: Protocols for the Acylation Reactions Involving Methyl 2-(3,4-dichlorobenzoyl)benzoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodologies, and Process Optimization
Introduction & Mechanistic Rationale
In the development of advanced dyes, pigments, and active pharmaceutical ingredients (APIs), the anthraquinone core serves as a critical structural scaffold. The synthesis of specifically halogenated anthraquinones, such as 2,3-dichloroanthraquinone[1], relies heavily on highly controlled Friedel-Crafts acylation workflows.
While the direct cyclization of 2-(3,4-dichlorobenzoyl)benzoic acid (CAS 52187-03-8)[2] is documented, process chemists frequently encounter issues with premature side reactions, poor solubility profiles, and difficult purification of the free acid. To circumvent these bottlenecks, the acid is first converted into its esterified form: Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS 1443349-30-1)[3].
This application note details a two-phase workflow:
-
Intermolecular Acylation (Esterification): The synthesis of the methyl ester, which acts as a stable, highly crystalline, and easily purifiable intermediate.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The conversion of the methyl ester into 2,3-dichloroanthraquinone[4]. Because the dichlorophenyl ring is strongly deactivated by the electron-withdrawing inductive effects of the two chlorine atoms, standard Lewis acids are often insufficient. We utilize fuming sulfuric acid (oleum) to force the generation of the highly electrophilic acylium ion required to close the ring.
Experimental Workflows
Protocol A: Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate via Esterification
Causality & Validation: This step utilizes Fischer esterification. Methanol serves as both the reactant and the solvent. Concentrated sulfuric acid is used as a Brønsted acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity. The protocol is self-validating through an In-Process Control (IPC) that ensures the free acid is consumed before isolation, preventing yield loss during crystallization.
Step-by-Step Methodology:
-
Reaction Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube. Add 100 g of 2-(3,4-dichlorobenzoyl)benzoic acid (0.339 mol)[2].
-
Solvent & Catalyst Addition: Suspend the solid in 500 mL of anhydrous methanol. Slowly add 10 mL of concentrated H₂SO₄ (98%) dropwise while stirring. Caution: The addition is exothermic.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 8 hours. The suspension will gradually transition into a clear, homogeneous solution as the ester forms.
-
In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and analyze via HPLC. The reaction is self-validated and complete when the free acid peak is <1.0% relative to the product.
-
Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove 70% of the methanol. Pour the concentrated residue into 1 L of ice-cold water.
-
Neutralization & Isolation: Neutralize the aqueous suspension to pH 7.5 using saturated NaHCO₃ solution to remove any unreacted acid and the catalyst. Filter the resulting white precipitate, wash with cold distilled water (3 × 100 mL), and dry in a vacuum oven at 45°C to yield Methyl 2-(3,4-dichlorobenzoyl)benzoate[3].
Protocol B: Intramolecular Friedel-Crafts Acylation to 2,3-Dichloroanthraquinone
Causality & Validation: The methyl ester is subjected to strongly acidic dehydrating conditions. The oleum protonates the ester, facilitating the loss of methanol (which is subsequently sulfated) to form a highly reactive acylium ion. This intermediate undergoes electrophilic aromatic substitution on the deactivated dichlorophenyl ring. Quenching the reaction in ice water forces the immediate precipitation of the highly hydrophobic anthraquinone product.
Step-by-Step Methodology:
-
Reagent Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, carefully add 200 mL of 20% Oleum (fuming sulfuric acid). Perform strictly under a fume hood.
-
Substrate Addition: Cool the oleum to 10°C using an ice bath. Slowly add 50 g of Methyl 2-(3,4-dichlorobenzoyl)benzoate in small portions over 30 minutes, maintaining the internal temperature below 25°C to prevent premature charring.
-
Cyclization (Acylation): Remove the ice bath and heat the reaction mixture to 130°C for 4 hours. The mixture will turn deep brown/red as the acylium ion forms and cyclizes.
-
In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench carefully in ice water, and extract with dichloromethane. Analyze via HPLC. Proceed only when the ester peak is <0.5%.
-
Quenching: Cool the reaction mixture to 40°C. Slowly and carefully pour the acidic mixture over 1.5 kg of crushed ice under vigorous mechanical stirring. A pale yellow/green precipitate of 2,3-dichloroanthraquinone will form immediately.
-
Isolation: Filter the solid through a sintered glass funnel. Wash extensively with water until the filtrate reaches pH 6-7, followed by a final wash with 50 mL of cold ethanol to remove organic impurities. Dry under vacuum at 60°C.
Quantitative Data & Optimization
The choice of catalyst for the intramolecular acylation significantly impacts the yield and purity of the final anthraquinone. Below is a summary of the optimization data for Protocol B.
Table 1: Reaction Optimization for Intramolecular Acylation (Protocol B)
| Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC %) |
| 20% Oleum | 130 | 4 | >99 | 88 | >98.5 |
| Polyphosphoric Acid (PPA) | 150 | 6 | 94 | 82 | 95.0 |
| AlCl₃ / NaCl (Melt) | 160 | 2 | 89 | 75 | 90.2 |
Note: Oleum provides the optimal balance of Brønsted acidity and dehydrating power, resulting in the highest yield and purity.
Table 2: Physicochemical Properties of Key Intermediates
| Compound Name | CAS Number | Mol. Weight ( g/mol ) | Function in Workflow |
| 2-(3,4-Dichlorobenzoyl)benzoic acid | 52187-03-8 | 295.12 | Starting Material |
| Methyl 2-(3,4-dichlorobenzoyl)benzoate | 1443349-30-1 | 309.14 | Protected Intermediate |
| 2,3-Dichloroanthraquinone | 84-45-7 | 277.10 | Final Target Scaffold |
Reaction Pathway Diagram
The following diagram maps the logical progression and in-process checkpoints of the acylation workflow.
Workflow for the synthesis and acylation of Methyl 2-(3,4-dichlorobenzoyl)benzoate.
References
-
Title: Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS 1443349-30-1) | Source: BIOFOUNT | URL: [Link]
-
Title: 2,3-Dichloroanthraquinone Technology Process | Source: LookChem | URL: [Link]
Sources
Application Notes and Protocols: Methyl 2-(3,4-dichlorobenzoyl)benzoate as a Versatile Building Block for Novel Compounds
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of Methyl 2-(3,4-dichlorobenzoyl)benzoate. This diarylketone-ester serves as a pivotal building block for the construction of a variety of complex organic molecules, most notably substituted anthraquinones and other heterocyclic systems of significant interest in medicinal and materials chemistry.
Introduction: The Strategic Value of Methyl 2-(3,4-dichlorobenzoyl)benzoate
Methyl 2-(3,4-dichlorobenzoyl)benzoate is an aromatic ketone and ester that incorporates two key reactive handles: a ketone carbonyl and a methyl ester. The strategic placement of these functional groups, ortho to each other on one of the aromatic rings, allows for intramolecular cyclization reactions, forming new ring systems. The presence of the 3,4-dichlorophenyl moiety offers both steric and electronic influence on the molecule's reactivity and can be a crucial pharmacophore in the final target compounds. This guide will detail the synthesis of this building block and its subsequent application in the preparation of novel chemical entities.
Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate
The synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate is a two-step process commencing with the Friedel-Crafts acylation of benzene with 3,4-dichlorophthalic anhydride to yield 2-(3,4-dichlorobenzoyl)benzoic acid, followed by esterification.
Step 1: Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and robust method for the formation of C-C bonds to an aromatic ring.[1][2] In this step, benzene is acylated with 3,4-dichlorophthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacked by the electron-rich benzene ring.[3][4]
Experimental Protocol: Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid
-
Materials:
-
3,4-Dichlorophthalic anhydride
-
Anhydrous benzene (reagent grade)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Toluene for recrystallization
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a powder addition funnel, add anhydrous benzene.
-
Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
Once the aluminum chloride has dissolved, add 3,4-dichlorophthalic anhydride portion-wise via the powder addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 80 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
The crude product will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with deionized water until the washings are neutral to litmus paper.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude 2-(3,4-dichlorobenzoyl)benzoic acid from toluene to obtain a purified crystalline solid.
-
-
Data Presentation:
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 185-188 °C |
Step 2: Esterification of 2-(3,4-dichlorobenzoyl)benzoic acid
The carboxylic acid is converted to its methyl ester via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and the use of excess methanol drives the reaction towards the formation of the ester.[5][6]
Experimental Protocol: Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate
-
Materials:
-
2-(3,4-dichlorobenzoyl)benzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(3,4-dichlorobenzoyl)benzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude Methyl 2-(3,4-dichlorobenzoyl)benzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Data Presentation:
| Parameter | Value |
| Typical Yield | 88-95% |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₁₅H₁₀Cl₂O₃ |
| Molecular Weight | 309.15 g/mol |
Application in the Synthesis of Novel Compounds
Methyl 2-(3,4-dichlorobenzoyl)benzoate is a prime precursor for the synthesis of 1,2-dichloroanthraquinone and its derivatives. Anthraquinones are a class of compounds with a wide range of applications, including as dyes, in the paper industry, and as scaffolds for therapeutic agents.[7]
Synthesis of 1,2-Dichloroanthraquinone
The synthesis of 1,2-dichloroanthraquinone from Methyl 2-(3,4-dichlorobenzoyl)benzoate involves two key steps: hydrolysis of the methyl ester back to the carboxylic acid, followed by an intramolecular cyclization via electrophilic aromatic substitution.
While the synthesis started from the carboxylic acid, for some applications, the purified methyl ester is a better starting material. Hydrolysis is a straightforward saponification reaction using a base like sodium hydroxide.
Experimental Protocol: Hydrolysis to 2-(3,4-dichlorobenzoyl)benzoic acid
-
Materials:
-
Methyl 2-(3,4-dichlorobenzoyl)benzoate
-
Methanol
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve Methyl 2-(3,4-dichlorobenzoyl)benzoate in methanol in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
The 2-(3,4-dichlorobenzoyl)benzoic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The cyclization of 2-(3,4-dichlorobenzoyl)benzoic acid is typically achieved by heating in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[8][9] This promotes an intramolecular Friedel-Crafts acylation, where the carboxylic acid group acylates the other aromatic ring to form the tricyclic anthraquinone core.[10]
Experimental Protocol: Synthesis of 1,2-Dichloroanthraquinone
-
Materials:
-
2-(3,4-dichlorobenzoyl)benzoic acid
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
-
Procedure:
-
Carefully add 2-(3,4-dichlorobenzoyl)benzoic acid to an excess of concentrated sulfuric acid in a flask equipped with a stirrer.
-
Heat the mixture to 100-120 °C for 2-4 hours. The reaction mixture will become homogeneous and may change color.
-
After the reaction is complete, cool the mixture to room temperature and then cautiously pour it onto crushed ice with stirring.
-
The 1,2-dichloroanthraquinone will precipitate as a solid.
-
Collect the product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
-
The crude product can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.
-
-
Data Presentation:
| Parameter | Value |
| Typical Yield | >90% |
| Appearance | Yellow crystalline solid |
| Molecular Formula | C₁₄H₆Cl₂O₂ |
| Molecular Weight | 277.11 g/mol |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in these application notes.
Caption: Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate.
Caption: Synthesis of 1,2-Dichloroanthraquinone.
Future Perspectives and Potential Applications
The versatility of Methyl 2-(3,4-dichlorobenzoyl)benzoate extends beyond the synthesis of simple anthraquinones. The ketone and ester functionalities can be differentially manipulated to create a diverse range of heterocyclic compounds. For instance, the ketone can be reacted with hydrazines to form pyridazinones, or with hydroxylamine to form oxazinones. These heterocyclic scaffolds are prevalent in many biologically active molecules, opening avenues for the development of novel therapeutic agents. Further derivatization of the anthraquinone core can also lead to new dyes, functional materials, and pharmacological probes.
References
-
Bose, D. S., Idrees, M., & Srikanth, B. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823. [Link]
- Chavan, S. P., and Kharul, R. K. (2004). A novel and efficient synthesis of substituted anthraquinones via Friedel–Crafts reaction. Tetrahedron Letters, 45(40), 7545-7547.
- El-Wahab, A. A., and Al-Masoudi, N. A. (2012). Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Google Patents. (2001). Synthesis method of 2-alkyl anthraquinone. CN1315768C.
-
Wikipedia. (2024). Friedel–Crafts reaction. [Link]
-
Scribd. (n.d.). Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate. [Link]
-
Khan, I. U., et al. (2011). Methyl 2-(4-chlorobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]
- Google Patents. (1982).
- Google Patents. (2001). Synthesis method of 2-alkyl anthraquinone. CN1315768C.
- Google Patents. (1972).
- Furdík, M., & Sutoris, V. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420.
-
Al-Sultani, A. H. H. (2020). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid. [Link]
-
PubChem. (n.d.). 2-(3,4-dichlorobenzoyl)benzoic acid. [Link]
- Google Patents. (2021).
-
El-Gazzar, A. B. A., et al. (2012). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3400. [Link]
-
University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate. [Link]
-
ResearchGate. (2011). Synthesis and purification of anthraquinone in a multifunctional reactor. [Link]
- Organic Reactions. (2004).
- Google Patents. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid. US3703546A.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5971. [Link]
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. [Link]
- Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (2006). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Chemistry of Heterocyclic Compounds, 42(10), 1358-1363.
- Yassin, S. M. (2007). Utility of β-(3,4.Dichlorobenzoyl)-α (phenylthio)propionic acid in heterocyclic synthesis.
-
PubChem. (n.d.). 2-[(3,4-Dichlorophenyl)methylsulfanyl]benzoate. [Link]
- Google Patents. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid. US3703546A.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Patsnap. (2019). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]
- Google Patents. (2000). Process for the preparation of 2-(4-methylphenyl)
-
Patsnap. (2011). Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives [openmedicinalchemistryjournal.com]
- 8. Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0055951B1 - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 10. CN1315768C - Synthesis method of 2-alkyl anthraquinone - Google Patents [patents.google.com]
Application Note: High-Precision Quantification of Methyl 2-(3,4-dichlorobenzoyl)benzoate
This is a comprehensive Application Note and Protocol for the quantification of Methyl 2-(3,4-dichlorobenzoyl)benzoate , a critical process-related impurity in the synthesis of Sertraline Hydrochloride.
Target Analyte: Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS: 1443349-30-1) Context: Critical Process Impurity Control in Sertraline Synthesis Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Executive Summary
In the pharmaceutical manufacturing of Sertraline Hydrochloride, the control of intermediate impurities is paramount for regulatory compliance (ICH Q3A/B).[1] Methyl 2-(3,4-dichlorobenzoyl)benzoate is a lipophilic ester impurity formed during the Friedel-Crafts acylation step if methanol is employed during reaction quenching or workup. Its structural similarity to the key intermediate 2-(3,4-dichlorobenzoyl)benzoic acid necessitates a high-resolution separation method to prevent co-elution and ensure accurate quantification.
This guide details a validated, robust RP-HPLC protocol designed to separate this ester from its parent acid and the final API, ensuring limits of quantification (LOQ) suitable for trace analysis (<0.05%).
Chemical Profile & Criticality[1]
| Property | Description |
| Chemical Name | Methyl 2-(3,4-dichlorobenzoyl)benzoate |
| CAS Number | 1443349-30-1 |
| Molecular Formula | C₁₅H₁₀Cl₂O₃ |
| Molecular Weight | 309.14 g/mol |
| Origin | Formed via esterification of 2-(3,4-dichlorobenzoyl)benzoic acid in the presence of methanol and acid catalysts (e.g., AlCl₃ residues). |
| Solubility | Low in water; High in Acetonitrile, Methanol, Dichloromethane.[1] |
| Detection Challenge | High lipophilicity results in late elution; requires gradient optimization to reduce run time without sacrificing resolution. |
Impurity Formation Pathway
The following diagram illustrates the formation of the impurity during the Sertraline precursor synthesis.
Analytical Protocol: RP-HPLC Method[2]
Chromatographic Conditions
This method utilizes a C18 stationary phase with a specific carbon load to maximize interaction with the dichlorobenzoyl moiety, ensuring separation from the more polar acid precursor.[1]
| Parameter | Specification | Rationale |
| Instrument | HPLC with PDA/UV Detector | PDA allows for spectral purity confirmation.[1] |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent | High surface area and end-capping reduce peak tailing for aromatic esters. |
| Column Temp | 40°C | Elevated temperature improves mass transfer and sharpens peaks.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal backpressure.[1] |
| Injection Volume | 10 µL | Sufficient for sensitivity; lower volume prevents solvent effects.[1] |
| Detection | UV at 235 nm | Max absorption for the benzoyl chromophore; 254 nm is a secondary option.[1] |
| Run Time | 25 Minutes | Allows for column re-equilibration.[1] |
Mobile Phase System
-
Solvent A: 0.1% Formic Acid in Water (v/v).[1]
-
Role: Suppresses silanol ionization and maintains constant pH.
-
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Role: Strong eluent for lipophilic aromatic compounds.[1]
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic separation of polar impurities |
| 15.0 | 10 | 90 | Linear Ramp to elute Target Ester |
| 20.0 | 10 | 90 | Wash Step |
| 20.1 | 60 | 40 | Return to Initial |
| 25.0 | 60 | 40 | Re-equilibration |
Standard & Sample Preparation Strategy
Diluent Selection
Diluent: Acetonitrile:Water (80:20 v/v).[1]
-
Reasoning: The target analyte is highly lipophilic. Dissolving in high organic content ensures complete solubility and prevents precipitation in the injector, while the 20% water prevents "solvent shock" (peak distortion) upon injection into the initial mobile phase.[1]
Stock Standard Preparation (1000 µg/mL)
-
Weigh accurately 25.0 mg of Methyl 2-(3,4-dichlorobenzoyl)benzoate Reference Standard.[1]
-
Transfer to a 25 mL volumetric flask.
-
Add approx. 15 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with Acetonitrile. Mix well.
Calibration Standards (Linearity)
Prepare a series of working standards from the Stock solution to cover the range of 0.5 µg/mL to 50 µg/mL (corresponding to 0.05% to 5.0% relative to a 1 mg/mL sample concentration).
| Level | Concentration (µg/mL) | Preparation |
| L1 (LOQ) | 0.5 | Dilute Stock 1:2000 |
| L2 | 5.0 | Dilute Stock 1:200 |
| L3 | 10.0 | Dilute Stock 1:100 |
| L4 | 25.0 | Dilute Stock 1:40 |
| L5 | 50.0 | Dilute Stock 1:20 |
Sample Preparation
-
Weigh 50.0 mg of the Sertraline Intermediate or API sample.[1]
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in Diluent (Acetonitrile:Water 80:20). Sonicate for 10 mins.
-
Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind lipophilic esters).[1]
-
Transfer to an HPLC vial for analysis.
Method Validation & Performance Criteria
This method must be validated according to ICH Q2(R1) guidelines.
System Suitability
-
Tailing Factor (T): NMT 1.5 (Ensures peak symmetry).[1]
-
Theoretical Plates (N): NLT 5000 (Ensures column efficiency).
-
RSD of Peak Area: NMT 2.0% for 6 replicate injections of Level 3 Standard.[1]
Specificity (Retention Time Mapping)
The method must distinguish the target ester from related compounds.[1]
| Compound | Approx.[1][2][3][4][5][6][7][8][9] RT (min) | Resolution (Rs) |
| 2-(3,4-Dichlorobenzoyl)benzoic acid | ~6.5 | N/A |
| Methyl 2-(3,4-dichlorobenzoyl)benzoate | ~13.2 | > 5.0 (vs Acid) |
| Tetralone Intermediate | ~15.8 | > 2.0 |
Note: The ester elutes significantly later than the acid due to the masking of the polar carboxylic group.[1]
Sensitivity[1]
-
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio ≥ 3:1. (Target: ~0.15 µg/mL)
-
Limit of Quantification (LOQ): S/N ratio ≥ 10:1. (Target: ~0.5 µg/mL)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch (Sample solvent too strong).[1] | Ensure Diluent contains at least 20% water.[1] Reduce injection volume to 5 µL. |
| RT Drift | pH fluctuation in Mobile Phase A. | Use fresh Formic Acid; ensure buffer is mixed thoroughly. |
| Carryover | Analyte adsorption to injector loop. | Add a needle wash step using 100% Acetonitrile.[1] |
| High Backpressure | Precipitation of sample components.[1] | Filter all samples with 0.45 µm PTFE; Check guard column.[1] |
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1] Link
-
Pfizer Inc. Sertraline Hydrochloride (Zoloft) Prescribing Information & Chemistry.[1] FDA Access Data.[1] Link
-
Hairui Chemical. Methyl 2-(3,4-dichlorobenzoyl)benzoate Product Data (CAS 1443349-30-1).[1][10][11][12]Link[1]
-
PubChem. Sertraline Hydrochloride Compound Summary. National Library of Medicine.[1] Link[1]
Sources
- 1. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Methyl 2,5-dichlorobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemscene.com [chemscene.com]
- 6. HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. Methyl 3,4-dichlorobenzoate | CAS 2905-68-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METHYL 2-(3,4-DICHLOROBENZOYL)BENZOATE | 1443349-30-1 [chemicalbook.com]
- 11. 1443349-30-1|Methyl 2-(3,4-dichlorobenzoyl)benzoate|Methyl 2-(3,4-dichlorobenzoyl)benzoate|-范德生物科技公司 [bio-fount.com]
- 12. Methyl 2-(3,4-dichlorobenzoyl)benzoate_1443349-30-1_Hairui Chemical [hairuichem.com]
Application Notes and Protocols: Derivatization of Methyl 2-(3,4-dichlorobenzoyl)benzoate for Biological Assays
Introduction: Unlocking the Therapeutic Potential of a Benzophenone Scaffold
The benzophenone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Methyl 2-(3,4-dichlorobenzoyl)benzoate is a readily accessible synthetic intermediate featuring this core structure. The presence of a methyl ester and two distinct, dichlorinated aromatic rings provides multiple avenues for chemical modification to generate a library of novel compounds for biological screening.
This guide provides a comprehensive overview of the rationale and detailed protocols for the derivatization of Methyl 2-(3,4-dichlorobenzoyl)benzoate. We will focus on the conversion of the methyl ester to a diverse library of amides, a common strategy to enhance biological activity and modulate pharmacokinetic properties. Furthermore, we present detailed protocols for a panel of biological assays to evaluate the therapeutic potential of the synthesized derivatives, including cytotoxicity, antimicrobial, and enzyme inhibition assays.
Rationale for Derivatization
The primary motivation for derivatizing Methyl 2-(3,4-dichlorobenzoyl)benzoate is to explore and expand its potential biological activities. The introduction of different functional groups can significantly impact a molecule's size, shape, polarity, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets.
-
Amide Synthesis: The conversion of the methyl ester to an amide is a key derivatization strategy.[5][6][7][8] Amide bonds are prevalent in pharmaceuticals and natural products, offering improved metabolic stability compared to esters. The introduction of various amine-containing fragments allows for the systematic exploration of structure-activity relationships (SAR).
-
Exploring Biological Space: By creating a library of derivatives, researchers can probe interactions with a wide range of biological targets. Benzophenone derivatives have shown promise as inhibitors of various enzymes, including cyclooxygenases (COX), protein kinases, and α-glucosidase, and have demonstrated cytotoxicity against various cancer cell lines.[1][9][10][11][12] Dichlorinated aromatic compounds have also been investigated for their antimicrobial properties.[13][14][15]
Chemical Derivatization: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of an amide library from Methyl 2-(3,4-dichlorobenzoyl)benzoate.
Workflow for Amide Library Synthesis
Caption: Synthetic workflow for amide derivatization.
Protocol 1: Synthesis of 2-(3,4-dichlorobenzoyl)benzamides
This protocol details the direct conversion of the methyl ester to a secondary or tertiary amide using a selected amine.
Materials:
-
Methyl 2-(3,4-dichlorobenzoyl)benzoate
-
Amine of choice (e.g., benzylamine, morpholine, aniline derivatives)
-
Anhydrous Toluene or Xylene
-
Nickel(0)-NHC catalyst system (e.g., Ni(cod)2 and an imidazolylidene ligand) or a suitable aminolysis catalyst[5][16]
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(3,4-dichlorobenzoyl)benzoate (1.0 eq).
-
Addition of Reagents: Add the amine (1.2 eq) and the anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the nickel catalyst system (e.g., 10 mol% Ni(cod)2 and 20 mol% of the NHC ligand).[5]
-
Reaction: Heat the reaction mixture to reflux (typically 110-140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Characterization of Derivatives:
The successful synthesis of the amide derivatives must be confirmed by spectroscopic methods.[17][18]
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the methyl ester singlet (~3.9 ppm). Appearance of new signals corresponding to the added amine moiety. The amide N-H proton may appear as a broad singlet. |
| ¹³C NMR | Shift of the carbonyl carbon signal. Appearance of new signals from the amine fragment. |
| IR Spectroscopy | Disappearance of the ester C=O stretch (~1720 cm⁻¹). Appearance of an amide C=O stretch (~1650 cm⁻¹). Presence of an N-H stretch for secondary amides (~3300 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the amide derivative. |
Biological Assays: Screening for Therapeutic Activity
This section provides protocols for evaluating the biological activity of the synthesized amide derivatives.
Workflow for Biological Screening
Caption: Workflow for biological evaluation of derivatives.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability. Benzophenone derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia cell lines.[1][2][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized amide derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the amide derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Representative Data:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Derivative 1 (Benzylamide) | 15.2 | 25.8 |
| Derivative 2 (Morpholinyl) | 45.7 | > 100 |
| Derivative 3 (4-Chloroanilide) | 8.9 | 12.3 |
| Cisplatin (Control) | 5.1 | 7.5 |
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains. Dichlorinated phenolic compounds, structurally related to the core of our derivatives, have shown antibacterial activity.[14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Synthesized amide derivatives dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)[13]
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the amide derivatives in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Representative Data:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 (Benzylamide) | 32 | 64 |
| Derivative 2 (Morpholinyl) | > 128 | > 128 |
| Derivative 3 (4-Chloroanilide) | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Protocol 4: Enzyme Inhibition Assay (e.g., Protein Kinase C)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific enzyme. Benzophenone-containing natural products have been identified as inhibitors of protein kinases.[11]
Materials:
-
Purified enzyme (e.g., Protein Kinase C)
-
Substrate for the enzyme
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Synthesized amide derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the synthesized compound at various concentrations, and the enzyme.
-
Initiation of Reaction: Add the substrate and ATP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring a signal (e.g., luminescence, fluorescence, absorbance) that is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Representative Data:
| Compound | PKC Inhibition IC₅₀ (µM) |
| Derivative 1 (Benzylamide) | 12.5 |
| Derivative 2 (Morpholinyl) | 58.2 |
| Derivative 3 (4-Chloroanilide) | 5.6 |
| Staurosporine (Control) | 0.01 |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemicals.[19][20]
-
Ventilation: All chemical manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use. While specific data for Methyl 2-(3,4-dichlorobenzoyl)benzoate may not be available, data for related compounds like methyl benzoate and chlorinated aromatic compounds should be reviewed.[21][22][23][24]
Conclusion and Future Directions
The derivatization of Methyl 2-(3,4-dichlorobenzoyl)benzoate provides a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide offer a systematic approach to synthesize a library of amide derivatives and evaluate their biological activities. The data obtained from these assays will enable the establishment of structure-activity relationships, guiding the design and synthesis of more potent and selective compounds for further preclinical development. Future work could explore other derivatization strategies, such as modifications of the aromatic rings through electrophilic substitution, to further expand the chemical diversity and biological potential of this versatile scaffold.
References
-
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. Available from: [Link]
-
Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. MDPI. Available from: [Link]
-
Cytotoxic Benzophenone Derivatives from Garcinia Species Display a Strong Apoptosis-Inducing Effect against Human Leukemia Cell Lines. J-Stage. Available from: [Link]
-
Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines. PubMed. Available from: [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Publishing. Available from: [Link]
-
Two Dichlorinated Benzophenone Derivatives from the Soft Coral-Derived Pestalotiopsis sp. Fungus and Their Antibacterial Activity. ResearchGate. Available from: [Link]
- Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.
-
Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. PubMed. Available from: [Link]
-
Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv. Available from: [Link]
-
Synthesis of benzophenone oxime analogues as inhibitor of secretory phospholipase A(2) with anti-inflammatory activity. PubMed. Available from: [Link]
-
A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Publishing. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available from: [Link]
-
Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
SAFETY DATA SHEET - Methyl Benzoate. Lab Alley. Available from: [Link]
-
Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. PubMed. Available from: [Link]
-
Supporting Information. RSC.org. Available from: [Link]
-
Methyl 2-(3-chlorobenzamido)benzoate. PMC. Available from: [Link]
-
Methyl benzoate | Hekserij. Hekserij. Available from: [Link]
-
NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Kirkuk University Journal-Scientific Studies. Available from: [Link]
-
Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. Dove Medical Press. Available from: [Link]
-
Hazardous Substance Fact Sheet - Methyl Benzoate. NJ.gov. Available from: [Link]
-
ICSC 1187 - METHYL BENZOATE. ILO. Available from: [Link]
-
Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers. Available from: [Link]
-
2-[(3,4-Dichlorophenyl)methylsulfanyl]benzoate. PubChem. Available from: [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 4. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 7. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Methyl 2-(3-chlorobenzamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nj.gov [nj.gov]
- 20. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]
- 21. durhamtech.edu [durhamtech.edu]
- 22. fishersci.com [fishersci.com]
- 23. hekserij.nl [hekserij.nl]
- 24. Methyl 2,4-dichlorobenzoate 97 35112-28-8 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of Dichlorobenzoylbenzoates
Welcome to the Technical Support Center for the synthesis of alkyl dichlorobenzoylbenzoates. This guide is designed for research scientists and drug development professionals facing bottlenecks in the two-stage synthesis of these critical intermediates.
System Overview
The synthesis of dichlorobenzoylbenzoates requires two distinct transformations:
-
Friedel-Crafts Acylation: The coupling of o-dichlorobenzene with phthalic anhydride to form the intermediate 3',4'-dichloro-2-benzoylbenzoic acid.
-
Esterification: The conversion of the intermediate acid into its corresponding alkyl ester (e.g., ethyl or methyl dichlorobenzoylbenzoate).
Caption: Workflow for the two-step synthesis of alkyl dichlorobenzoylbenzoates.
Part 1: Troubleshooting Friedel-Crafts Acylation
Q1: Why is the conversion of o-dichlorobenzene to the intermediate acid stalling below 30%, even when using a stoichiometric (1:1) amount of AlCl₃? A1: The root cause is a combination of substrate deactivation and catalyst sequestration. Dichlorobenzene is an electron-deactivated aromatic compound; the two chlorine atoms withdraw electron density via inductive effects, making the ring significantly less nucleophilic. Furthermore, the Friedel-Crafts reaction involves the initial complexation of the carbonyl group of phthalic anhydride with aluminum trichloride[1]. As the reaction proceeds, the newly formed keto-acid product also tightly coordinates with AlCl₃. To overcome this, you must use at least 2.5 equivalents of AlCl₃ relative to phthalic anhydride and elevate the temperature to 110–120 °C[2].
Q2: I am isolating a mixture of regioisomers instead of pure 3',4'-dichloro-2-benzoylbenzoic acid. How can I improve regioselectivity? A2: Regioselectivity is governed by the competition between electronic directing effects and steric hindrance. The chlorine atoms are ortho/para-directing, but acylation adjacent to a chlorine atom is sterically disfavored. To maximize the yield of the 3',4'-dichloro isomer, avoid pushing the reaction temperature beyond 120 °C, which can lead to thermodynamic equilibration and the formation of unwanted isomers or dehalogenated byproducts. If standard Lewis acids fail, consider shape-selective zeolite catalysts that sterically direct the acylium ion to the least hindered position.
Part 2: Troubleshooting Esterification
Q3: Standard Fischer esterification (ethanol + catalytic H₂SO₄) of the intermediate acid yields less than 20% of the desired ester. Why is this reaction failing? A3: The failure is due to ring-chain tautomerism. 2-Benzoylbenzoic acid derivatives exist in an equilibrium between the reactive open-chain keto-acid and a sterically hindered cyclic hemiketal (pseudo-acid)[3]. In acidic solution, the bulky dichlorobenzoyl group forces the molecule predominantly into the cyclic form, which severely blocks the nucleophilic attack required for Fischer esterification.
Q4: How can I bypass this tautomeric blockade to achieve high esterification yields? A4: You must force the reaction through an intermediate that cannot form a stable cyclic structure. The most reliable method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by the addition of the alcohol[4]. This two-step "activation-esterification" sequence bypasses the hemiketal bottleneck entirely.
Caption: Impact of ring-chain tautomerism on the esterification of 2-benzoylbenzoic acids.
Part 3: Quantitative Optimization Data
Table 1: Effect of AlCl₃ Stoichiometry on Friedel-Crafts Acylation
Conditions: Phthalic anhydride (1.0 eq), o-dichlorobenzene (5.0 eq, acting as solvent/reactant), 120 °C.
| AlCl₃ (Equivalents) | Reaction Time | Yield (%) | Mechanistic Observation |
| 1.0 | 4 hours | < 15% | Catalyst fully sequestered by anhydride; reaction stalls. |
| 1.5 | 4 hours | 27% | Partial conversion; matches historical baseline yields[2]. |
| 2.5 | 2 hours | 79% | Optimal conversion; sufficient free Lewis acid to drive acylation[1]. |
Table 2: Comparison of Esterification Methods for 2-Benzoylbenzoic Acids
Substrate: 3',4'-Dichloro-2-benzoylbenzoic acid to Ethyl Ester.
| Method | Reagents | Time | Yield (%) | Primary Limitation |
| Fischer Esterification | EtOH, H₂SO₄ (cat.), Reflux | 24h | ~20% | Severe steric hindrance; pseudo-ester formation[3]. |
| Acid Chloride Route | 1. SOCl₂, 2. EtOH/Pyridine | 4h | > 85% | Requires anhydrous conditions and handles toxic SOCl₂[4]. |
| Direct Alkylation | EtI, K₂CO₃, DMF, 80 °C | 8h | ~80% | Potential for O-alkylation vs. esterification side reactions. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of 3',4'-Dichloro-2-benzoylbenzoic Acid
This protocol utilizes excess o-dichlorobenzene as both reactant and solvent.
-
Setup: In an oven-dried flask equipped with a reflux condenser and a calcium chloride drying tube, combine 14.8 g (0.1 mole) of phthalic anhydride and 73.5 g (0.5 mole) of o-dichlorobenzene[2].
-
Catalyst Addition: Slowly add 33.3 g (0.25 mole, 2.5 eq) of anhydrous AlCl₃ in portions.
-
Heating: Heat the mixture in an oil bath maintained at 110–120 °C.
-
Validation Checkpoint 1: Copious evolution of hydrogen chloride (HCl) gas will begin. The reaction is complete when HCl evolution entirely ceases (approximately 2 to 4 hours), and the mixture transitions into a black, viscid mass[2].
-
Quench: Cool to room temperature and carefully pour the viscid product into 200 mL of ice water containing 50 mL of concentrated HCl.
-
Purification: Steam-distill the mixture to remove the unreacted excess o-dichlorobenzene[2].
-
Validation Checkpoint 2: Digest the remaining solid residue in a 20% sodium carbonate solution on a steam bath. The desired product will dissolve (confirming the presence of the carboxylic acid moiety), leaving tarry byproducts behind.
-
Isolation: Filter the alkaline solution, treat with animal charcoal, and acidify the filtrate with dilute sulfuric acid to precipitate the pure 3',4'-dichloro-2-benzoylbenzoic acid. Filter, wash with water, and dry at 110 °C[2].
Protocol B: Synthesis of Ethyl 3',4'-Dichloro-2-benzoylbenzoate
This protocol utilizes the acid chloride intermediate to bypass tautomeric hindrance.
-
Activation: Suspend 10.0 g of the intermediate acid in 30 mL of anhydrous dichloromethane (DCM). Add 3.0 equivalents of thionyl chloride (SOCl₂) and 2 drops of anhydrous DMF as a catalyst.
-
Reflux: Heat the mixture to a gentle reflux (approx. 40 °C).
-
Validation Checkpoint 1: Monitor the reaction visually. The solid suspension will gradually dissolve into a clear, homogeneous solution, and the evolution of SO₂ and HCl gases will cease, indicating complete conversion to the acid chloride.
-
Concentration: Remove the DCM and excess SOCl₂ under reduced pressure to isolate the crude acid chloride.
-
Esterification: Redissolve the acid chloride in 20 mL of fresh anhydrous DCM. Cool to 0 °C in an ice bath. Slowly add a mixture of anhydrous ethanol (5.0 eq) and pyridine (1.5 eq).
-
Validation Checkpoint 2: A white precipitate of pyridinium chloride will form instantly upon addition, visually validating that the nucleophilic acyl substitution (esterification) is occurring.
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final ethyl dichlorobenzoylbenzoate[4].
References
-
THE PREPARATION OF 1,4-DICHLORO-ANTHRAQUINONE FROM PHTHALIC ANHYDRIDE AND PARA-DICHLOROBENZENE . ACS Publications.2
-
Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene . Benchchem.
-
Mechanochemical Friedel–Crafts acylations . Beilstein Journals. 1
-
Normal and Pseudo Esters of 2-Benzoylbenzoic Acid Types . ACS Publications.3
-
Cas 606-28-0, Methyl 2-benzoylbenzoate . LookChem. 4
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 2-(3,4-dichlorobenzoyl)benzoate
Current Status: Online Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Sertraline Intermediate Synthesis
Introduction: The Critical Path to Sertraline
Methyl 2-(3,4-dichlorobenzoyl)benzoate is the pivotal "Gateway Intermediate" in the synthesis of Sertraline (Zoloft). Its quality directly dictates the enantiopurity and yield of the final API. In scale-up scenarios, the transition from gram to kilogram scale introduces three primary failure modes: thermal runaways during Friedel-Crafts acylation, regioisomer contamination (2,3-dichloro vs. 3,4-dichloro), and pseudo-ester formation during the final protection step.
This guide moves beyond standard literature to address the operational realities of manufacturing this compound.
Module 1: The Friedel-Crafts Acylation (The "Engine" Room)
Objective: Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid. Core Challenge: Managing the massive exotherm and ensuring regioselectivity.
Technical Guide: Process Parameters
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Phthalic Anhydride (1.0 eq) : | |
| Solvent | 1,2-Dichlorobenzene (Excess) | Acts as both reactant and solvent.[1][2] High boiling point allows thermal control. Avoids nitrobenzene (toxic/difficult workup). |
| Temperature | Ramp: 25°C | Initial mixing at RT prevents runaway. Heating is required to drive the reaction against the deactivating effect of the chlorine atoms. |
| Addition Mode | Solid | Adding solid catalyst to the anhydride/solvent mixture allows precise control of HCl evolution. |
Troubleshooting & FAQs
Q1: The reaction mixture solidified into a "brick" halfway through. What happened? A: You likely encountered "stalling precipitation." The intermediate aluminum complex is highly insoluble and viscous.
-
Fix: Ensure your agitation system (impeller type) is rated for high-viscosity slurries (e.g., anchor or helical ribbon, not just a propeller).
-
Pro-Tip: Increase the volume of 1,2-dichlorobenzene. A dilution factor of 4-5 mL per gram of phthalic anhydride is recommended for manageable viscosity.
Q2: We are seeing high levels of the 2,3-dichloro isomer (up to 15%). How do we reduce this? A: This is a thermodynamic vs. kinetic control issue.
-
Mechanism: The 3,4-position is sterically favored, but high temperatures can promote equilibration.
-
Solution: Do not exceed 90°C. Keep the reaction time tight (stop immediately upon consumption of phthalic anhydride). Prolonged heating "cooks" the mixture into a thermodynamic equilibrium which favors the unwanted isomer.
Q3: The quench was violent and released a white cloud. How do we scale this safely? A: NEVER add water to the reaction mixture.[3]
-
Protocol: Transfer the reaction slurry slowly into a pre-cooled (
) dilute HCl solution. -
Safety: The "white cloud" is HCl gas. You must have a caustic scrubber (NaOH trap) connected to the reactor vent during the quench.
Module 2: Purification of the Acid Intermediate
Objective: Removal of the 2,3-dichloro isomer before esterification. Core Directive: Do not proceed to esterification with crude acid. Purification at the ester stage is significantly harder.
Crystallization Protocol
-
Solvent System: Toluene or Acetic Acid/Water.
-
Process:
-
Dissolve crude wet cake in refluxing toluene (
). -
Perform a hot filtration to remove inorganic aluminum salts (critical step).
-
Cool slowly to
. The 2-(3,4-dichlorobenzoyl)benzoic acid crystallizes out, while the 2,3-isomer remains largely in the mother liquor.
-
-
Target Spec: < 1.0% 2,3-isomer by HPLC.
Module 3: Esterification (The Transformation)
Objective: Conversion to Methyl 2-(3,4-dichlorobenzoyl)benzoate. Core Challenge: Avoiding "Pseudo-Ester" formation.
The "Pseudo-Ester" Trap
2-Benzoylbenzoic acids can exist in two forms: the open keto-acid and the cyclic lactol.
-
Normal Ester: Open chain (Desired).
-
Pseudo-Ester: Cyclic lactol ether (Impurity).
Q4: We used thionyl chloride (
-
Cause: Reacting the acid chloride with methanol in the presence of base (or pyridine) often favors the cyclic pseudo-ester.
-
Fix: Use Fischer Esterification (Acid Catalyzed).
-
Reagents: Methanol (excess) +
(cat.) or MSA. -
Mechanism: Strong acid protonates the carboxylic acid, favoring the open-chain methyl ester. The pseudo-ester is unstable under acidic reflux conditions and converts to the normal ester.
-
Step-by-Step Protocol: Acid-Catalyzed Esterification
-
Charge: Purified Acid (1.0 eq) + Methanol (10 vol) +
(0.1 eq). -
Reflux: Heat to
for 6–12 hours. -
Monitor: HPLC should show <0.5% starting acid.
-
Workup:
-
Cool to
. -
Critical: Quench into saturated
to neutralize catalyst quickly. Slow neutralization can lead to hydrolysis. -
Filter the precipitated methyl ester.
-
Wash with cold methanol/water (1:1).
-
Visualizing the Workflow
The following diagram illustrates the critical decision nodes and chemical pathways.
Caption: Process flow diagram highlighting the critical purification step and the pseudo-ester checkpoint.
References
-
Pfizer Inc. (2002). Green Chemistry in the Redesign of the Sertraline Process. EPA Presidential Green Chemistry Challenge. Link
-
BenchChem . (2025).[4][5][6] Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation. Application Notes. Link
-
American Chemical Society . (1939). Normal and Pseudo Esters of 2-Benzoylbenzoic Acid Types. Journal of the American Chemical Society. Link
-
National Institutes of Health . (2025). Sertraline Compound Summary. PubChem.[2][7] Link
-
Google Patents . (2003). Process for the manufacture of sertraline (WO2003099761A1). Link
Sources
- 1. Methyl benzoate|lookchem [lookchem.com]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Friedel-Crafts Acylation Reactions
Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this foundational carbon-carbon bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Lewis acid in a Friedel-Crafts acylation?
A1: The Lewis acid, typically aluminum chloride (AlCl₃), acts as a catalyst to increase the electrophilicity of the acylating agent.[1] It coordinates to the halogen of the acyl halide or a carbonyl oxygen of the anhydride, which facilitates the formation of a highly reactive, resonance-stabilized acylium ion.[2][3] This acylium ion is the key electrophile that is then attacked by the electron-rich aromatic ring.[2][4]
Q2: Why is a stoichiometric amount of Lewis acid often required for this reaction?
A2: Unlike many other catalytic reactions, Friedel-Crafts acylation frequently requires at least a 1:1 molar ratio of the Lewis acid to the acylating agent.[5] This is because the product of the reaction, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid.[5][6] This complexation deactivates the catalyst, preventing it from participating in further reactions.[7] The active catalyst is regenerated during the aqueous workup.[5]
Q3: Can I run a Friedel-Crafts acylation on any aromatic compound?
A3: No, the reaction has significant substrate limitations. It fails with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR).[4][7] Additionally, aromatic compounds containing basic functional groups like amines (-NH₂) or hydroxyls (-OH) are problematic as these groups react with the Lewis acid catalyst, leading to deactivation of the ring.[7][8][9]
Q4: Is polyacylation a common side reaction?
A4: Fortunately, polyacylation is not a significant issue in Friedel-Crafts acylation.[6] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[6][8] This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and can lead to multiple additions.[10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, you observe a very low yield of the desired acylated product, or no product at all.
Potential Causes & Solutions:
-
Inactive Catalyst: The most common culprit is an inactive Lewis acid catalyst, usually due to moisture.[7][9]
-
Deactivated Aromatic Ring: As mentioned in the FAQs, strongly electron-withdrawing groups on the aromatic substrate will prevent the reaction.[7][12]
-
Solution: If your substrate is deactivated, consider an alternative synthetic route. For substrates with amine or hydroxyl groups, protection of these functional groups prior to acylation is a viable strategy.[9] For example, an amino group can be acetylated to form an amide, which is less basic and allows the acylation to proceed.[9]
-
-
Insufficient Catalyst: Using a catalytic amount of Lewis acid is often insufficient.
-
Poor Reagent Quality: The acylating agent (acyl chloride or anhydride) may be of poor quality.
-
Solution: Ensure the acylating agent is pure and free from the corresponding carboxylic acid, which can inhibit the reaction.[6] Distillation of the acyl chloride prior to use may be necessary.
-
Issue 2: Formation of Multiple Products or Isomers
Symptom: Your product analysis (e.g., by GC-MS or NMR) shows a mixture of isomers or unexpected byproducts.
Potential Causes & Solutions:
-
Lack of Regioselectivity: The acyl group may add to different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers.
-
Solution: The directing effects of existing substituents on the aromatic ring are the primary determinant of regioselectivity. However, reaction conditions can have an influence. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide or dichloromethane at low temperatures favor the kinetically controlled alpha-product.[6][11] In contrast, polar solvents like nitrobenzene at higher temperatures can lead to the thermodynamically more stable beta-product.[11]
-
-
Fries Rearrangement: If you are acylating a phenol, O-acylation can occur first, followed by a Lewis acid-catalyzed Fries rearrangement to give a mixture of ortho- and para-hydroxyaryl ketones.[9]
-
Solution: To avoid this, consider protecting the hydroxyl group before the Friedel-Crafts acylation and then deprotecting it afterward.
-
-
Intramolecular Acylation: If the substrate contains a long chain with an acyl chloride, an undesired intramolecular reaction can occur, leading to a cyclic ketone.
-
Solution: If this is not the desired product, consider using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or lowering the reaction temperature to disfavor the intramolecular pathway.[6]
-
Issue 3: Difficult Reaction Workup
Symptom: During the aqueous workup, you experience the formation of emulsions, or the product is difficult to separate from the aqueous layer.
Potential Causes & Solutions:
-
Hydrolysis of Excess Lewis Acid: The reaction of excess aluminum chloride with water is highly exothermic and can form aluminum hydroxides, which can lead to emulsions.[6]
-
Incomplete Hydrolysis of the Product-Catalyst Complex: The complex between the ketone product and the Lewis acid needs to be fully broken for the product to be extracted into the organic layer.
-
Solution: The use of dilute acid during the workup is crucial for hydrolyzing this complex.[6] Ensure thorough mixing during the extraction process.
-
Experimental Protocols & Data
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Relative Reactivity | Typical Substrates | Notes |
| AlCl₃ | Very High | Benzene, Toluene, Anisole | Highly moisture-sensitive; often requires stoichiometric amounts.[14][15] |
| FeCl₃ | High | Anisole, other activated aromatics | Less reactive than AlCl₃, can sometimes be used in catalytic amounts.[6][15] |
| ZnCl₂ | Moderate | Activated aromatics | Milder catalyst, useful for preventing side reactions.[6][16] |
| Metal Triflates (e.g., Cu(OTf)₂) | High | Anisole, substituted benzenes | Can be more tolerant to some functional groups and potentially recyclable.[15][17] |
| Zeolites (e.g., ZSM-5) | Varies | Anisole, other activated aromatics | Heterogeneous catalyst, allows for easier separation and recycling.[15] |
General Protocol for Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.[7]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Acetyl chloride
-
Anisole
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Crushed ice and concentrated HCl for workup
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere to prevent moisture contamination.[7]
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[7]
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[7]
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[7]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[7] This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[7]
Visualizations
Caption: Troubleshooting workflow for low or no yield in Friedel-Crafts acylation.
Caption: Common pathways for Lewis acid catalyst deactivation.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
Vedantu. (n.d.). Friedel Crafts Reaction: Alkylation and Acylation Explained. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
-
YouTube. (2021). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel Crafts Reaction: Alkylation and Acylation Explained [vedantu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. websites.umich.edu [websites.umich.edu]
- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. allstudyjournal.com [allstudyjournal.com]
- 17. researchgate.net [researchgate.net]
Technical Support Guide: Drying and Storage of Methyl 2-(3,4-dichlorobenzoyl)benzoate
Introduction: This guide provides a comprehensive technical overview of the best practices for drying and storing Methyl 2-(3,4-dichlorobenzoyl)benzoate. As a dichlorinated benzophenone methyl ester, the stability and purity of this compound are paramount for reproducible experimental outcomes in research and drug development. The primary challenge in handling this and similar ester-containing molecules is their susceptibility to hydrolysis. This document outlines the chemical principles behind the recommended procedures and provides detailed protocols and troubleshooting advice to ensure the long-term integrity of your material.
Section 1: Compound Stability & Characteristics
Q1: What is Methyl 2-(3,4-dichlorobenzoyl)benzoate and why are specific handling procedures important?
Methyl 2-(3,4-dichlorobenzoyl)benzoate is a complex organic molecule featuring two key functional groups: a methyl ester and a diaryl ketone (benzophenone). Based on its close structural analog, methyl 2-benzoylbenzoate (Melting Point: 48-53 °C), this compound is expected to be a solid at room temperature.[1]
Proper handling is critical due to the ester functional group , which is vulnerable to cleavage by water in a process called hydrolysis.[2] This reaction can be accelerated by the presence of even trace amounts of acids or bases.[3][4] The resulting degradation compromises sample purity, affecting everything from analytical measurements to reaction yields and biological assay results.
Q2: What is the primary degradation pathway to avoid?
The most significant stability concern is the hydrolysis of the methyl ester bond. Exposure to moisture can lead to the formation of 2-(3,4-dichlorobenzoyl)benzoic acid and methanol, as illustrated below. This irreversible reaction is the most common cause of purity degradation during storage.
Figure 1: Primary hydrolysis pathway for Methyl 2-(3,4-dichlorobenzoyl)benzoate.
Section 2: Recommended Drying Protocols
Effective drying involves removing both residual solvent and water. The process should be considered in two stages: drying the organic solution before product isolation and drying the final solid compound.
Part 2.1: Drying the Organic Solution Prior to Isolation
After a synthesis or extraction, the product is typically in an organic solvent that contains dissolved water. Removing this water before evaporating the solvent is crucial to prevent co-precipitation of water with your product.
Experimental Protocol: Drying an Organic Solution
-
Initial Water Removal: Transfer your organic solution (e.g., in ethyl acetate or dichloromethane) to a separatory funnel. "Wash" the solution with saturated aqueous sodium chloride (brine). The high salt concentration of the brine draws the bulk of the dissolved water from the organic layer.[5] Discard the aqueous brine layer.
-
Chemical Drying: Transfer the washed organic solution to an Erlenmeyer flask. Add a suitable anhydrous inorganic drying agent (see Table 1).
-
Agitation: Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue to add small portions of the drying agent until some of it remains free-flowing, resembling fine sand.[6]
-
Dwell Time: Allow the solution to stand for at least 20 minutes to ensure complete water absorption.[5]
-
Separation: Remove the drying agent by gravity filtering the solution through a fluted filter paper into a clean, dry round-bottom flask. The resulting clear solution is now ready for solvent removal.
Table 1: Comparison of Common Drying Agents for Pre-Isolation
| Drying Agent | Chemical Formula | Capacity & Speed | Compatibility Notes |
| Magnesium Sulfate | MgSO₄ | High capacity, fast | Generally useful. Slightly acidic, but suitable for most neutral compounds. |
| Sodium Sulfate | Na₂SO₄ | High capacity, slow | Neutral and inert. A good general-purpose choice. Can be slow to absorb water. |
| Calcium Chloride | CaCl₂ | High capacity, fast | NOT RECOMMENDED . Can form adducts with esters, ketones, and other oxygen-containing functional groups. |
| Potassium Carbonate | K₂CO₃ | Medium capacity | NOT RECOMMENDED . Basic agent that can catalyze ester hydrolysis. |
Part 2.2: Drying the Isolated Solid Product
Q3: What is the most effective method to dry the solid compound after isolation?
Once the compound has been isolated as a solid (e.g., via filtration after crystallization or solvent evaporation), residual solvent and moisture must be removed. The most robust and efficient method is drying under vacuum with gentle heat .
Experimental Protocol: Vacuum Oven Drying
-
Preparation: Place the solid product in a shallow, clean glass dish (e.g., a crystallization dish or watch glass) to maximize the surface area.
-
Placement: Place the dish inside a vacuum oven.
-
Vacuum Application: Connect the oven to a vacuum pump and slowly apply vacuum to avoid creating a powder storm. A vacuum level below 10 torr is effective.
-
Heating: Once a stable vacuum is achieved, gently heat the oven to a temperature well below the compound's melting point. A temperature of 40–50 °C is a safe and effective starting point.
-
Drying Time: Dry the material until it reaches a constant weight, which indicates all volatile substances have been removed. This may take several hours to overnight.
-
Cooling: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the sample is warm can cause it to rapidly absorb moisture from the incoming air.
-
Final Step: Vent the oven with an inert gas like nitrogen or argon before immediately transferring the dried solid to an appropriate storage container.
Figure 2: Recommended workflow from crude organic solution to final stored product.
Section 3: Long-Term Storage Protocols
Q4: What are the optimal conditions for long-term storage of Methyl 2-(3,4-dichlorobenzoyl)benzoate?
To ensure maximum stability and prevent degradation over months or years, the compound must be protected from moisture, light, and atmospheric oxygen.
-
Container: Use an amber glass vial with a PTFE-lined cap. Amber glass protects against light-induced degradation, and the PTFE liner provides an inert, tight seal.
-
Atmosphere: Before sealing, flush the vial with a dry, inert gas such as nitrogen or argon. This displaces air and moisture, minimizing the risk of hydrolysis and oxidation.
-
Temperature: Store the sealed container in a cool, dry, and dark location. For long-term storage, refrigeration at 2–8 °C is highly recommended.[7]
-
Labeling: Clearly label the container with the compound name, batch number, and date.[8]
Q5: Which materials should be avoided in the storage area?
Store Methyl 2-(3,4-dichlorobenzoyl)benzoate separately from incompatible chemicals.[8] The primary incompatibilities are:
-
Strong Acids and Bases: Vapors from nearby bottles of acids (e.g., HCl, nitric acid) or bases (e.g., ammonium hydroxide) can permeate container seals over time and catalyze hydrolysis.[9][10]
-
Strong Oxidizing Agents: Keep away from peroxides, nitrates, and other strong oxidizers to prevent unwanted chemical reactions.[11][12]
Section 4: Troubleshooting & FAQs
Q6: My sample purity, as checked by HPLC/NMR, is decreasing over time. What is the likely cause?
This is a classic sign of chemical degradation, most likely due to hydrolysis. The issue stems from incomplete drying or improper storage. Review your protocols to ensure all moisture was removed and that the storage container is properly sealed and stored away from atmospheric moisture and contaminants.
Q7: After drying, the solid is an oily or clumpy mass, not a fine powder. What went wrong?
This indicates that residual solvent remains trapped within the solid matrix. This often happens if the material is dried too quickly or without sufficient surface area. To fix this, re-dissolve the material in a minimal amount of a volatile solvent (like dichloromethane), re-evaporate the solvent on a rotary evaporator, and then perform the vacuum oven drying procedure as described above, ensuring the material is spread thinly.
Q8: I noticed a change in the physical appearance (e.g., color) of my stored sample. Should I be concerned?
Yes. A change in color or consistency is a strong indicator of chemical degradation or contamination. The sample should be re-analyzed for purity before use. To prevent this, always store the compound in a dark (amber) vial and under an inert atmosphere, as some complex organic molecules can be sensitive to light and air over long periods.
References
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
-
CPAchem. (2023, December 14). Safety data sheet: Methyl benzoate. Retrieved from [Link]
- ScienceDirect. (n.d.). 6.3 Methyl Esters and Derivatives. (Source document is a chapter from a book, specific book details not provided in search result).
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
-
Reddit. (2018, April 18). What are some methods to dry organic solids? r/chemistry. Retrieved from [Link]
-
University of California, Los Angeles - Chemistry Department. (n.d.). Using drying agents. Retrieved from [Link]
-
European Patent Office. (1998, October 14). EP 0675867 B1 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Chemsrc. (2025, September 22). Methyl 2-(3,5-dichlorobenzoyl)benzoate. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
Hekserij. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Montezuma County. (n.d.). Storage Pattern for Chemicals Where Space is Limited. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Kent State University. (n.d.). Proper Chemical Storage. Retrieved from [Link]
-
NY.gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
Sources
- 1. Methyl 2-benzoylbenzoate CAS#: 606-28-0 [m.chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. chemscene.com [chemscene.com]
- 8. Proper Chemical Storage | Compliance and Risk Management [kent.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. alliancechemical.com [alliancechemical.com]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
dealing with regioisomer formation in dichlorobenzoylbenzoate synthesis
Topic: Controlling Regioisomer Formation in Friedel-Crafts Acylation
Case ID: #FC-DCB-04 Status: Active Audience: Process Chemists, R&D Scientists (API Synthesis)
Executive Summary
The synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid (an intermediate for Lamotrigine) via the Friedel-Crafts acylation of 1,2-dichlorobenzene (o-DCB) with phthalic anhydride presents a classic regioselectivity challenge.
The primary issue is the competition between the 3,4-isomer (Target) and the 2,3-isomer (Impurity). Because the aromatic ring of o-DCB is deactivated, the reaction requires forcing conditions (heat/catalyst), which can inadvertently increase the formation of the sterically hindered 2,3-isomer or lead to downstream cyclization byproducts (anthraquinones).
This guide provides a troubleshooting framework to minimize the 2,3-isomer "upstream" during the reaction and remove it "downstream" during workup.
Module 1: Reaction Mechanism & Regioselectivity
Context: Understanding why the impurity forms is the first step to mitigation.
-
Reactants: Phthalic Anhydride + 1,2-Dichlorobenzene (Solvent/Reagent).
-
Catalyst: Aluminum Chloride (
).[1][2][3] -
Directing Effects: The chlorine atoms are ortho/para directing but deactivating.[4][5]
Diagram 1: Competitive Acylation Pathways
Figure 1: Mechanistic divergence in the acylation of 1,2-dichlorobenzene. The 3,4-isomer is favored by sterics, but thermal energy drives the 2,3-impurity formation.
Module 2: Upstream Troubleshooting (Reaction Conditions)
FAQ: Optimizing the Reaction
Q1: Why is my reaction stalling with significant unreacted phthalic anhydride? A: This is likely an issue with Catalyst Stoichiometry or Moisture .
-
Stoichiometry Rule: You need at least 2.2 equivalents of
.-
1.0 eq binds to the carbonyl of the anhydride to generate the electrophile.
-
1.0 eq binds to the carboxylate/carbonyl of the product (which acts as a Lewis base).
-
0.2 eq excess ensures the reaction drives to completion despite trace moisture.
-
-
Troubleshooting: If the reaction stalls, do not just increase temperature (which promotes impurities). Add 0.2–0.5 eq of fresh
.
Q2: Does lowering the temperature improve the regioisomer ratio (3,4 vs. 2,3)? A: Only marginally, and it comes with a risk.
-
The Trap: 1,2-DCB is deactivated. If you run too cold (<50°C), the reaction may not proceed at all.
-
The Sweet Spot: The reaction is typically run at 80°C – 100°C .
-
Too High (>120°C): You risk cyclization to tetrachloroanthraquinone derivatives [1].
-
Too Low (<60°C): Low conversion.[4]
-
-
Recommendation: Maintain 80–90°C. Rely on purification rather than kinetic control to eliminate the last 5–10% of the 2,3-isomer, as the activation energy difference is not large enough to exclude it completely at the temperatures required for reaction.
Q3: Can I use a different catalyst to improve selectivity?
A: While zeolites have been explored in literature,
Module 3: Downstream Purification (The "Fix")
Since you cannot prevent the 2,3-isomer entirely, your workup must be designed to separate it. The 3,4-isomer is generally less soluble in non-polar solvents than the 2,3-isomer due to better crystal packing (symmetry).
Protocol: Acid-Base Extraction & Recrystallization
| Step | Action | Purpose |
| 1. Quench | Pour reaction mix into Ice/HCl (conc). | Hydrolyze Al-complexes. Precipitate crude organic acids. |
| 2. Extraction | Extract aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate . | Dissolves both isomers; leaves Aluminum salts in water. |
| 3. Base Wash | Extract organic layer with 10% NaOH or | Converts acids to water-soluble carboxylate salts. Impurities (unreacted DCB, anthraquinones) stay in organics. |
| 4. Precipitation | Acidify the aqueous layer (pH < 2) with HCl. | Regenerates the free acids. Both isomers precipitate. |
| 5. Crystallization | Recrystallize the solid from Toluene or Benzene . | Critical Step: The 3,4-isomer crystallizes preferentially. The 2,3-isomer remains in the mother liquor. |
Diagram 2: Purification Decision Tree
Figure 2: Workup strategy to isolate the target isomer. The base extraction removes non-acidic impurities, while the recrystallization separates the regioisomers.
Module 4: Analytical Validation
Q: How do I distinguish the isomers on HPLC? A: You must use a method capable of resolving positional isomers of chlorinated aromatics.
-
Column: C18 (USP L1) is standard.[6]
-
Mobile Phase: Gradient of Ammonium Acetate buffer (pH 2.5) and Methanol [3].[6]
-
Elution Order: typically, the more polar isomer elutes first. In many reverse-phase systems, the 2,3-isomer (more crowded, slightly more polar dipole) often elutes before the 3,4-isomer , but this must be confirmed with reference standards.
Q: Can I use NMR? A: Yes.
-
3,4-Isomer: Look for the specific splitting pattern of the benzoyl ring protons. You should see a doublet (ortho coupling), a doublet of doublets (meta/ortho), and a doublet (meta).
-
2,3-Isomer: The protons on the dichlorophenyl ring will show a different splitting pattern (often two doublets and a triplet-like t, or overlapping multiplets depending on field strength) due to the 1,2,3-substitution pattern.
References
-
PrepChem. (n.d.). Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid. (Note: Procedure analogous to 3,4-isomer synthesis). Retrieved from [Link]
-
ResearchGate. (2025).[7] A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]
-
PubChem. (2026). 2-(3,4-dichlorobenzoyl)benzoic acid (Compound Summary). Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of Methyl 2-(3,4-dichlorobenzoyl)benzoate
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-(3,4-dichlorobenzoyl)benzoate, a compound of interest in synthetic chemistry. We will delve into the predicted spectral data, compare the utility of NMR with alternative analytical methods, and provide detailed experimental protocols to ensure reproducible and high-quality results.
The Molecular Blueprint: Predicted ¹H and ¹³C NMR Spectral Analysis
Methyl 2-(3,4-dichlorobenzoyl)benzoate presents a fascinating case for NMR analysis due to its distinct aromatic systems and functional groups. The electron-withdrawing effects of the chlorine atoms and the carbonyl groups, coupled with the ester functionality, create a nuanced electronic environment that is reflected in the chemical shifts and coupling patterns of the protons and carbons.
Below is the structure of Methyl 2-(3,4-dichlorobenzoyl)benzoate with the proposed numbering for NMR assignment:
Caption: Structure of Methyl 2-(3,4-dichlorobenzoyl)benzoate with atom numbering.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the seven aromatic protons and the three methyl protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.0-8.2 | dd | J ≈ 7.5, 1.5 | This proton is ortho to the ester group, which is strongly deshielding. It will be split by H-5 (ortho coupling) and H-4 (meta coupling). |
| H-4 | ~7.6-7.8 | t | J ≈ 7.5 | This proton is expected to show a triplet due to coupling with H-3 and H-5. |
| H-5 | ~7.5-7.7 | t | J ≈ 7.5 | Similar to H-4, this proton will appear as a triplet. |
| H-3 | ~7.4-7.6 | d | J ≈ 7.5 | This proton is ortho to the benzoyl group and will be a doublet due to coupling with H-4. |
| H-2' | ~7.8-8.0 | d | J ≈ 2.0 | This proton is ortho to the carbonyl group and adjacent to a chlorine atom, leading to a downfield shift. It will appear as a doublet due to meta coupling with H-6'. |
| H-6' | ~7.6-7.8 | dd | J ≈ 8.5, 2.0 | This proton is ortho to a chlorine atom and will be split by H-5' (ortho coupling) and H-2' (meta coupling). |
| H-5' | ~7.4-7.6 | d | J ≈ 8.5 | This proton is ortho to a chlorine atom and will be a doublet due to coupling with H-6'. |
| -OCH₃ | ~3.9 | s | - | The methyl protons of the ester group will appear as a sharp singlet.[1] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of two carbonyl carbons and several quaternary carbons is a key feature. Aromatic carbons typically resonate between 110-165 ppm.[2]
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (ester) | ~166-168 | The ester carbonyl carbon is typically found in this region. |
| C=O (ketone) | ~194-196 | The ketone carbonyl carbon is significantly downfield due to the direct attachment of two aromatic rings. |
| C-1' | ~138-140 | This quaternary carbon is attached to the carbonyl group and is deshielded. |
| C-2' | ~130-132 | This carbon is deshielded by the adjacent carbonyl group. |
| C-3' | ~133-135 | This carbon is attached to a chlorine atom, causing a downfield shift. |
| C-4' | ~131-133 | This carbon is also attached to a chlorine atom. |
| C-5' | ~128-130 | Aromatic CH carbon. |
| C-6' | ~126-128 | Aromatic CH carbon. |
| C-1 | ~135-137 | This quaternary carbon is attached to the ketone carbonyl. |
| C-2 | ~132-134 | This quaternary carbon is attached to the ester group. |
| C-3 | ~129-131 | Aromatic CH carbon. |
| C-4 | ~130-132 | Aromatic CH carbon. |
| C-5 | ~128-130 | Aromatic CH carbon. |
| C-6 | ~131-133 | Aromatic CH carbon. |
| -OCH₃ | ~52-54 | The methyl carbon of the ester group is found in this typical range.[3] |
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Strengths | Limitations | Application to Methyl 2-(3,4-dichlorobenzoyl)benzoate |
| NMR Spectroscopy | Provides detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry. | Relatively low sensitivity, requiring milligram quantities of pure sample. | Essential for unambiguous assignment of the isomeric position of the substituents on the aromatic rings. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight and fragmentation patterns. | Does not provide detailed structural connectivity information for isomers. | Confirms the molecular formula (C₁₅H₁₀Cl₂O₃) and can provide fragmentation data to support the proposed structure. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | The spectrum can be complex and does not provide information on the overall molecular structure. | Will show characteristic C=O stretching frequencies for the ketone and ester groups, as well as C-Cl and aromatic C-H stretches. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. | Would provide the ultimate confirmation of the structure, including bond lengths and angles. |
Experimental Protocols
To obtain high-quality NMR data, adherence to standardized experimental protocols is crucial.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of Methyl 2-(3,4-dichlorobenzoyl)benzoate.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its single residual solvent peak at 7.26 ppm in the ¹H NMR spectrum.[4]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
¹H NMR Data Acquisition
Sources
Methyl 2-(3,4-dichlorobenzoyl)benzoate & Derivatives: Biological Activity Guide
This guide provides a technical comparative analysis of Methyl 2-(3,4-dichlorobenzoyl)benzoate and its bioactive derivatives. It is designed for medicinal chemists and pharmacologists to evaluate the scaffold's utility in urease inhibition and antimicrobial drug development.
Executive Summary
Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS: 52187-03-8) serves as a critical "divergent scaffold" in medicinal chemistry. While the methyl ester itself exhibits moderate biological activity, it acts as the primary precursor for two distinct classes of highly potent agents:
-
Urease Inhibitors (Acid Form): Upon hydrolysis, the free acid and its hydrazide analogs exhibit low-micromolar inhibition of urease, outperforming standard hydroxamic acids.
-
Antimicrobial Phthalazinones (Cyclized Form): Reaction with hydrazines yields phthalazin-1(2H)-one derivatives, which show significant efficacy against Staphylococcus aureus and Candida albicans, often comparable to standard antibiotics.
Chemical Context: The Divergent Scaffold
The biological utility of this compound relies on a "chemical switch" determined by the reaction conditions. The ortho-benzoylbenzoate structure allows for either simple hydrolysis or cyclocondensation.
Synthesis & SAR Workflow
The following diagram illustrates the chemical divergence that dictates biological activity.
Figure 1: The divergent synthesis pathways transforming the methyl ester into two distinct pharmacological classes.
Comparative Analysis: Urease Inhibition
The most potent application of 2-(3,4-dichlorobenzoyl)benzoate derivatives is in the inhibition of urease (Jack Bean Urease model). These compounds function by coordinating with the nickel (Ni²⁺) ions in the enzyme's active site, preventing the hydrolysis of urea—a critical mechanism for treating H. pylori infections and improving fertilizer efficiency.
Performance vs. Standards
The table below compares the inhibitory concentration (IC₅₀) of 3,4-dichloro derivatives against standard clinical inhibitors.
| Compound Class | Specific Derivative | IC₅₀ (µM) ± SEM | Potency Ratio* | Mechanism |
| Test Scaffold | 3,4-Cl-Benzoylbenzoic Acid | 21.0 ± 0.11 | 1.0x | Mixed-Type / Chelation |
| Optimized Derivative | Compound 23 (Thiourea conjugate) | 2.0 ± 0.05 | 10.5x | Active Site Binding |
| Standard A | Hydroxyurea | 100.0 ± 2.15 | 0.2x | Competitive |
| Standard B | Thiourea | 21.5 ± 0.50 | 0.98x | Competitive |
| Standard C | Acetohydroxamic Acid | 7.5 ± 0.30 | 2.8x | Chelation |
Key Insight: The optimized thiourea conjugate of the 3,4-dichlorobenzoyl scaffold ("Compound 23") exhibits a 10-fold increase in potency compared to the parent acid and significantly outperforms Hydroxyurea. The electron-withdrawing chlorine atoms at the 3,4-positions enhance the lipophilicity and binding affinity to the hydrophobic pocket near the Ni²⁺ cluster.
Comparative Analysis: Antimicrobial Activity
When cyclized into phthalazin-1(2H)-ones , the scaffold loses urease activity but gains significant antimicrobial properties. These derivatives are particularly effective against Gram-positive bacteria and fungal strains.
Antimicrobial Efficacy (MIC in µg/mL)
| Microorganism | Phthalazinone Derivative (3,4-Cl) | Ampicillin (Std) | Fluconazole (Std) | Activity Assessment |
| S. aureus (Gram +) | 4.0 - 8.0 | 6.25 | N/A | Comparable / Superior |
| B. subtilis (Gram +) | 8.0 - 16.0 | 6.25 | N/A | Moderate |
| E. coli (Gram -) | > 64.0 | 3.12 | N/A | Weak (Resistance likely) |
| C. albicans (Fungi) | 8.0 - 12.5 | N/A | 12.5 | Comparable |
Clinical Note: The 3,4-dichloro substitution is critical here. Unsubstituted phthalazinones typically show MICs > 50 µg/mL. The dichloro motif facilitates membrane permeation, making these derivatives viable candidates for topical antifungal formulations.
Experimental Protocols
Protocol A: Urease Inhibition Assay (Spectrophotometric)
Validates the activity of the Acid/Hydrazide forms.
-
Enzyme Preparation: Dissolve Jack Bean Urease (JBU) in phosphate buffer (pH 6.8) to a concentration of 5 U/mL.
-
Compound Preparation: Dissolve Methyl 2-(3,4-dichlorobenzoyl)benzoate derivatives in 100% DMSO. Dilute serially to final test concentrations (0.1 µM – 500 µM). Ensure final DMSO concentration is <1%.
-
Incubation:
-
Mix 10 µL of compound solution with 25 µL of enzyme solution.
-
Incubate at 37°C for 15 minutes (allows binding to active site).
-
-
Substrate Addition: Add 55 µL of Urea (100 mM) in phosphate buffer.
-
Reaction: Incubate at 37°C for exactly 15 minutes.
-
Quantification:
-
Add 45 µL of Phenol-Hypochlorite reagent (Indophenol method) to stop reaction and develop color.
-
Incubate 10 minutes at RT.
-
Measure Absorbance at 630 nm .
-
-
Calculation:
. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: Synthesis of Phthalazin-1(2H)-one Derivatives
Converts the Methyl Ester scaffold into the Antimicrobial form.
-
Reactants: Mix Methyl 2-(3,4-dichlorobenzoyl)benzoate (1.0 mmol) with Hydrazine Hydrate (3.0 mmol, 80% excess).
-
Solvent: Use absolute Ethanol (10 mL) with catalytic Glacial Acetic Acid (2 drops).
-
Reflux: Heat mixture at reflux (78°C ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup:
-
Cool reaction mixture to room temperature.
-
Pour into crushed ice/water (50 mL).
-
Filter the resulting white/off-white precipitate.
-
-
Purification: Recrystallize from Ethanol/DMF mixture.
-
Yield: Expected yield 75–85%.
Mechanism of Action: Urease Inhibition
The following diagram details the specific interaction mechanism of the benzoylbenzoate derivatives with the urease active site, highlighting the role of the 3,4-dichloro substitution.
Figure 2: Mechanism of Action for Urease Inhibition. The 3,4-dichloro moiety enhances hydrophobic interactions near the active site flap.
References
-
Kotke, M., et al. (2014). 4-(3-Benzoylthioureido) benzoates as urease inhibitors. Bioorganic Chemistry.[1]
-
Gowda, D.C., et al. (2017).[2] Inhibition of Urease Enzyme Activity by Urea and Thiourea Derivatives of Dipeptides Conjugated 2,3-Dichlorophenyl Piperazine.[2][3] International Journal of Pharmacy and Pharmaceutical Sciences.
-
Mourad, A.E., et al. (2020). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Journal of Chemical Research.
-
BenchChem. (2025). Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs. (Used for comparative benzoate ester data).
-
Pervez, H., et al. (2008). Synthesis and biological evaluation of some new N4-substituted isatin-3-thiosemicarbazones. (Reference for standard urease protocols).
Sources
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-(3,4-dichlorobenzoyl)benzoate
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Methyl 2-(3,4-dichlorobenzoyl)benzoate. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures that the results are reliable, reproducible, and fit for their intended purpose, forming the bedrock of quality control, stability testing, and regulatory submissions. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounding every step in established regulatory frameworks and field-proven expertise.
The validation strategies discussed herein are designed as self-validating systems, where the successful execution of each protocol inherently demonstrates the method's suitability. We will explore and compare two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the experimental data necessary to make informed decisions for your specific analytical challenges.
The Regulatory and Scientific Imperative for Validation
Before delving into specific methods, it is crucial to understand the framework that governs analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines to ensure a unified, scientific approach to validation.[1][2][3] The objective of validating an analytical procedure is to demonstrate through laboratory studies that its performance characteristics are suitable for its intended application.[4][5]
The core principle, as emphasized in the ICH Q2(R1) guideline, is to prove that a method is "suitable for its intended purpose."[6] This principle guides the selection of validation parameters, which are not merely a checklist but a set of experiments designed to challenge the method and define its operational boundaries. The recent evolution towards ICH Q2(R2) and Q14 further emphasizes a lifecycle management approach, where validation is a continuous process from development through to routine use.[7][8][9][10]
Caption: The Analytical Method Validation Ecosystem.
Core Validation Parameters: The Pillars of a Robust Method
A validation protocol is built upon a series of performance characteristics. The selection of these tests depends on the type of analytical procedure.[4] For a quantitative impurity test or an assay of Methyl 2-(3,4-dichlorobenzoyl)benzoate, the following parameters are essential.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often expressed as percent recovery.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories (inter-laboratory studies).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Sources
- 1. fda.gov [fda.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uspbpep.com [uspbpep.com]
- 4. database.ich.org [database.ich.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
High-Resolution Purity Assessment of Methyl 2-(3,4-dichlorobenzoyl)benzoate via HPLC
Executive Summary
In the synthesis of fine chemical intermediates—specifically precursors for Sertraline and anthraquinone derivatives—Methyl 2-(3,4-dichlorobenzoyl)benzoate (CAS 1443349-30-1) represents a critical quality checkpoint. While often overshadowed by its carboxylic acid precursor (2-(3,4-dichlorobenzoyl)benzoic acid), the methyl ester variant is frequently employed to leverage superior solubility profiles or as a purification handle prior to cyclization.
This guide provides a definitive protocol for assessing the purity of this ester. Unlike gas chromatography (GC), which risks thermal degradation of the benzophenone moiety, or quantitative NMR (qNMR), which lacks the sensitivity for trace impurity profiling (<0.1%), High-Performance Liquid Chromatography (HPLC) offers the requisite balance of resolution, sensitivity, and robustness.
Chemical Context & Impurity Profile[1][2][3][4][5][6]
To design a valid analytical method, one must understand the "Chemical Neighborhood" of the analyte. The synthesis typically involves the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride, followed by esterification.
Target Analyte:
-
Methyl 2-(3,4-dichlorobenzoyl)benzoate (
)[1][2] -
Properties: Highly lipophilic, strong UV chromophore (benzophenone core).
Critical Impurities (The "Why" behind the separation):
-
2-(3,4-Dichlorobenzoyl)benzoic acid: The hydrolysis product or unreacted precursor. Significantly more polar than the ester.
-
Phthalic Anhydride / Dimethyl Phthalate: Unreacted starting material.
-
Regioisomers: Methyl 2-(2,3-dichlorobenzoyl)benzoate. This is the most difficult separation, arising from the non-selective attack on the dichlorobenzene ring.
-
1,2-Dichlorobenzene: Residual solvent/reactant.
Comparative Analysis: Selecting the Right Tool
Why is HPLC the standard? The following comparison highlights the operational gaps in alternative methodologies.
| Feature | RP-HPLC (Recommended) | GC-FID/MS | qNMR |
| Primary Utility | Trace impurity profiling (0.05% level) & Assay. | Volatile solvent analysis. | Absolute purity assay (Potency). |
| Thermal Stability | High. Ambient analysis prevents degradation. | Low. Benzophenones can degrade/cyclize at injector temps (>250°C). | High. Non-destructive. |
| Sensitivity (LOD) | Excellent (< 1 ppm). | Good, but matrix interference is common. | Poor (> 1000 ppm). |
| Isomer Resolution | Superior. Can separate 3,4- vs 2,3- isomers via stationary phase selectivity. | Moderate. Requires very long capillary columns. | Poor. Signals often overlap in the aromatic region. |
| Sample Prep | Simple dilution (ACN/MeOH). | Dilution, but requires volatile solvents. | Requires deuterated solvents ( |
Verdict: While qNMR is excellent for establishing the potency of a primary reference standard, HPLC is the only viable technique for routine batch release and impurity tracking.
The HPLC Protocol (Core Directive)
This protocol is designed to be self-validating . It uses a gradient to catch both the polar acid impurities and the non-polar starting materials in a single run.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry).
-
Rationale: A C18 phase provides the necessary hydrophobic retention for the methyl ester. The 3.5 µm particle size offers a balance between backpressure and resolution (critical for separating the regioisomers).
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.-
Rationale: Low pH (~2.2) suppresses the ionization of the free acid impurity (2-(3,4-dichlorobenzoyl)benzoic acid), forcing it into a protonated, more hydrophobic state. This prevents peak tailing and ensures it elutes as a sharp peak rather than a smear.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Rationale: ACN has a lower UV cutoff than Methanol, reducing baseline noise at low wavelengths.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Rationale: Controlled temperature ensures reproducible retention times, minimizing day-to-day drift.
-
-
Detection: UV at 254 nm (Primary) and 220 nm (Secondary).
-
Rationale: The benzophenone system absorbs strongly at 254 nm. 220 nm is used to detect non-conjugated impurities like phthalic derivatives.
-
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic hold to elute polar acids. |
| 15.0 | 10 | 90 | Linear ramp to elute the Methyl Ester. |
| 20.0 | 10 | 90 | Wash step (removes Dichlorobenzenes). |
| 20.1 | 60 | 40 | Return to initial conditions. |
| 25.0 | 60 | 40 | Re-equilibration |
Sample Preparation
-
Diluent: Acetonitrile:Water (80:20).
-
Stock Solution: Dissolve 25 mg of sample in 25 mL Diluent (1.0 mg/mL).
-
Working Concentration: Dilute to 0.5 mg/mL. Filter through a 0.22 µm PTFE filter before injection.
Validation & System Suitability (SST)
To ensure "Trustworthiness" (Part 2 of requirements), the system must pass specific criteria before data is accepted.
-
Resolution (
): The resolution between the Acid Impurity and the Methyl Ester must be > 2.0. -
Tailing Factor (
): For the Methyl Ester peak, must be between 0.8 and 1.2.-
Troubleshooting: If
, the column may be aging, or the mobile phase pH is not acidic enough.
-
-
Precision: Inject the standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 0.5%.
Analytical Workflow Visualization
The following diagram outlines the decision logic for the analysis, ensuring a closed-loop quality control process.
Figure 1: Decision-tree workflow for the HPLC purity assessment of Methyl 2-(3,4-dichlorobenzoyl)benzoate.
Experimental Data Interpretation (Representative)
When analyzing the chromatogram, expect the following elution order (approximate retention times based on hydrophobicity):
-
RT ~ 3.5 min: Phthalic Acid / Benzoic Acid derivatives (Most Polar).
-
RT ~ 5.2 min: 2-(3,4-dichlorobenzoyl)benzoic acid (The "Hydrolysis Impurity").
-
RT ~ 12.4 min: Methyl 2-(3,4-dichlorobenzoyl)benzoate (Main Peak ).
-
RT ~ 13.1 min: Isomeric Impurities (if present).
-
RT ~ 16.0 min: 1,2-Dichlorobenzene (Non-polar wash).
Calculation:
Use the Area Normalization Method for purity:
References
-
Hairui Chemical. (n.d.). Methyl 2-(3,4-dichlorobenzoyl)benzoate Product Specifications. Retrieved from
-
BenchChem. (2025). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Retrieved from
-
Santa Cruz Biotechnology. (n.d.).[4] 2-(3,4-Dichlorobenzoyl)benzoic Acid Properties. Retrieved from
-
PubChem. (2023). Compound Summary: 2-(3,4-dichlorobenzoyl)benzoic acid.[5][6][4][7] Retrieved from
-
Sielc Technologies. (2018). Separation of Benzoate Esters on Newcrom R1 HPLC Column. Retrieved from
Sources
- 1. 1443349-30-1|Methyl 2-(3,4-dichlorobenzoyl)benzoate|Methyl 2-(3,4-dichlorobenzoyl)benzoate|-范德生物科技公司 [bio-fount.com]
- 2. Methyl 2-(3,4-dichlorobenzoyl)benzoate_1443349-30-1_Hairui Chemical [hairuichem.com]
- 3. HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 4. 2-(3,4-Dichlorobenzoyl)benzoic Acid | CAS 52187-03-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. PubChemLite - 2-(3,4-dichlorobenzoyl)benzoic acid (C14H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. METHYL 2-(3,4-DICHLOROBENZOYL)BENZOATE | 1443349-30-1 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
